Octanophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyloctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEVCZRUNOLVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061871 | |
| Record name | Octanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-37-9 | |
| Record name | Octanophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyloctan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY234FG9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-phenyloctan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1-phenyloctan-1-one, a valuable ketone intermediate in various fields of chemical research and development. This document details the underlying chemical principles, provides adaptable experimental protocols, and presents key analytical data for the characterization of the target molecule.
Introduction
1-phenyloctan-1-one, also known as octanophenone or heptyl phenyl ketone, is an aromatic ketone with the chemical formula C₁₄H₂₀O. Its structure, featuring a phenyl group attached to an eight-carbon acyl chain, makes it a useful building block in organic synthesis. This guide will focus on the two most prevalent and versatile methods for its preparation: the Friedel-Crafts acylation of benzene and the Grignard reaction.
Table 1: Physicochemical Properties of 1-phenyloctan-1-one [1][2][3]
| Property | Value |
| CAS Number | 1674-37-9 |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 289-290 °C at 760 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and chloroform. |
Synthetic Methodologies
Friedel-Crafts Acylation of Benzene
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acylating agent, octanoyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the reaction of octanoyl chloride with aluminum chloride. This acylium ion is then attacked by the nucleophilic π-electron system of the benzene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the tetrachloroaluminate anion (AlCl₄⁻) restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding 1-phenyloctan-1-one.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Octanoyl Chloride
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (as solvent)
-
Hydrochloric Acid (HCl), 6M
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: To the stirred suspension, add anhydrous benzene (1.0 equivalent). Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add octanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to ensure completion, the mixture can be heated to reflux (around 40-50 °C for DCM) for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 6M hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-phenyloctan-1-one.
Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value/Condition |
| Stoichiometry (Benzene:Octanoyl Chloride:AlCl₃) | 1 : 1 : 1.1 |
| Solvent | Anhydrous Dichloromethane or Carbon Disulfide |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 3-6 hours |
| Typical Yield | 70-90% (estimated based on similar reactions) |
Grignard Reaction
An alternative and highly versatile route to 1-phenyloctan-1-one involves the use of a Grignard reagent. Two main strategies can be employed:
-
Strategy A: Reaction of phenylmagnesium bromide with octanoyl chloride.
-
Strategy B: Reaction of an octylmagnesium halide with benzoyl chloride or benzaldehyde followed by oxidation.
Strategy A is generally preferred for the synthesis of ketones from acid chlorides. The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. The initially formed tetrahedral intermediate can then collapse, eliminating the chloride ion to form the ketone. A key challenge in this method is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct. This can often be controlled by using low temperatures and a slow, controlled addition of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Bromobenzene
-
Octanoyl Chloride
-
Iodine (a small crystal for initiation)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous Grignard reactions (flame-dried)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy with gentle bubbling. Gentle warming may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Octanoyl Chloride:
-
Cool the freshly prepared phenylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of octanoyl chloride (0.9 equivalents) in anhydrous diethyl ether.
-
Add the octanoyl chloride solution dropwise to the stirred Grignard reagent at -78 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Table 3: Typical Reaction Parameters for Grignard Synthesis (Strategy A)
| Parameter | Value/Condition |
| Stoichiometry (Bromobenzene:Mg:Octanoyl Chloride) | 1 : 1.1 : 0.9 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 60-80% (estimated based on similar reactions) |
Characterization Data
Accurate characterization of the synthesized 1-phenyloctan-1-one is crucial to confirm its identity and purity. The following tables summarize the expected spectroscopic data.
Table 4: ¹H NMR Spectral Data (Predicted)
Based on analysis of similar structures and spectral databases.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | d | 2H | Aromatic (ortho to C=O) |
| ~ 7.55 | t | 1H | Aromatic (para to C=O) |
| ~ 7.45 | t | 2H | Aromatic (meta to C=O) |
| ~ 2.95 | t | 2H | -CH₂-C=O |
| ~ 1.75 | quint | 2H | -CH₂-CH₂-C=O |
| ~ 1.30 | m | 8H | -(CH₂)₄- |
| ~ 0.90 | t | 3H | -CH₃ |
Table 5: ¹³C NMR Spectral Data (Predicted)
Based on analysis of similar structures and spectral databases.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200.5 | C=O |
| ~ 137.0 | Aromatic (ipso-C) |
| ~ 133.0 | Aromatic (para-CH) |
| ~ 128.6 | Aromatic (ortho-CH) |
| ~ 128.0 | Aromatic (meta-CH) |
| ~ 38.5 | -CH₂-C=O |
| ~ 31.6 | -(CH₂)₅-CH₃ |
| ~ 29.4 | -(CH₂)₄-CH₂- |
| ~ 29.2 | -(CH₂)₃-CH₂- |
| ~ 24.2 | -CH₂-CH₂-C=O |
| ~ 22.6 | -CH₂-CH₃ |
| ~ 14.1 | -CH₃ |
Table 6: IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Peaks/Fragments |
| Infrared (IR) Spectroscopy | ~1685 cm⁻¹ (strong, C=O stretch), ~3060 cm⁻¹ (aromatic C-H stretch), ~2930, 2855 cm⁻¹ (aliphatic C-H stretch), ~1595, 1450 cm⁻¹ (aromatic C=C stretch) |
| Mass Spectrometry (MS) | m/z 204 (M⁺), 120 ([C₆H₅CO]⁺), 105 ([C₆H₅CO]⁺ - CH₃), 77 ([C₆H₅]⁺) |
Conclusion
This technical guide has detailed two primary and effective methods for the synthesis of 1-phenyloctan-1-one: Friedel-Crafts acylation and the Grignard reaction. While Friedel-Crafts acylation offers a more direct route, the Grignard synthesis provides a versatile alternative. The provided experimental protocols, adapted from established procedures for similar transformations, offer a solid foundation for the successful synthesis and purification of the target compound. The tabulated spectroscopic data serves as a crucial reference for the analytical confirmation of the product's identity and purity. Researchers, scientists, and drug development professionals can utilize this guide to facilitate the preparation and characterization of 1-phenyloctan-1-one for their specific research and development needs.
References
Octanophenone: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Octanophenone, a simple aromatic ketone, has emerged as a crucial and versatile building block in organic synthesis. Its inherent reactivity, characterized by a reactive carbonyl group and an aromatic ring amenable to substitution, provides a powerful platform for the construction of a diverse array of complex molecules. This technical guide delves into the core utility of this compound, offering a comprehensive overview of its key reactions, detailed experimental protocols, and its application in the synthesis of biologically active compounds. The information presented herein is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.
Chemical Properties of this compound
This compound, also known as 1-phenyloctan-1-one, is a colorless to pale yellow liquid or low-melting solid. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| Melting Point | 21.5-23.5 °C |
| Boiling Point | 285-290 °C |
| Density | 0.936 g/mL at 25 °C |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, acetone, and toluene.[1] |
Spectroscopic Data:
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) |
| 7.95 (d, 2H), 7.52 (t, 1H), 7.47 (t, 2H), 2.95 (t, 2H), 1.73 (m, 2H), 1.32 (m, 8H), 0.89 (t, 3H) | 200.3, 137.2, 132.8, 128.6, 128.1, 38.6, 31.8, 29.4, 29.2, 24.4, 22.7, 14.1 | ~1685 (C=O stretch), ~3060 (aromatic C-H stretch), ~2930, 2855 (aliphatic C-H stretch) |
Core Synthetic Transformations
This compound serves as a versatile starting material for a variety of fundamental organic reactions, enabling the synthesis of a wide range of important intermediates and final products.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones)[2]. This base-catalyzed reaction involves the condensation of an aromatic ketone, such as this compound, with an aromatic aldehyde[2]. Chalcones are valuable intermediates for the synthesis of various heterocyclic compounds and exhibit a broad spectrum of biological activities[3].
Reaction Scheme:
Caption: General workflow for Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol outlines a general procedure for the synthesis of a chalcone from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (10% aqueous solution)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in 95% ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the cooled mixture.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.
-
After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Quantitative Data for Representative Chalcone Synthesis:
| Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaOH | Ethanol | 24 | ~90%[4] |
| 4-Chlorobenzaldehyde | KOH | Ethanol | 24 | >85% |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 24 | >90% |
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can be further hydrolyzed to the corresponding carboxylic acid or amide.
Reaction Mechanism Overview:
Caption: Key stages of the Willgerodt-Kindler reaction.
Experimental Protocol: Willgerodt-Kindler Reaction of this compound
Materials:
-
This compound
-
Sulfur powder
-
Morpholine
-
Pyridine (as solvent)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Add pyridine as the solvent and heat the mixture to reflux.
-
Maintain the reflux for several hours (typically 6-12 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioamide by column chromatography or recrystallization. A study on the reaction of acetophenone with sulfur and morpholine reports yields in the range of 86-95% under optimized conditions. A one-pot method for a related reaction using 2-bromo-1-phenylethanone as the substrate in DMF resulted in a 72% yield.
Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to the carbonyl group of a ketone or aldehyde. The reaction of this compound with a Grignard reagent yields a tertiary alcohol after acidic workup.
General Reaction Workflow:
Caption: Workflow for the Grignard reaction with this compound.
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (prepared in situ or purchased)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (1.1 equivalents) in diethyl ether to the cooled this compound solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography on silica gel.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of carbonyl compounds to alcohols. The carbonyl group of this compound can be reduced to a secondary alcohol using a variety of catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere.
Reaction Overview:
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and refill it with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere is replaced by hydrogen).
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 1-phenyloctan-1-ol.
-
Purify the product by column chromatography if necessary.
Application in the Synthesis of Bioactive Heterocycles
Derivatives of this compound, particularly chalcones, are valuable precursors for the synthesis of a wide range of heterocyclic compounds with significant biological activities.
Synthesis of Pyrazoles
Chalcones can undergo cyclocondensation reactions with hydrazine derivatives to form pyrazolines, which can be subsequently oxidized to pyrazoles. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis of Pyrimidines
Pyrimidines can be synthesized from chalcones through their reaction with urea, thiourea, or guanidine in the presence of a base. Pyrimidine-based compounds are of great interest in medicinal chemistry as they are known to act as kinase inhibitors and possess anticancer properties.
Synthesis of Quinolines
Quinolines can be synthesized via several named reactions, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Chalcones derived from this compound can serve as the latter component in such syntheses. Quinolines are known to exhibit a variety of biological activities, including inhibition of the NF-κB signaling pathway.
Biological Significance and Signaling Pathways
Compounds synthesized from this compound have shown promise in modulating key biological pathways implicated in various diseases.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with inflammatory diseases and cancer. Certain quinoline derivatives have been shown to inhibit the activation of NF-κB, making them potential therapeutic agents for these conditions.
Caption: Inhibition of the NF-kB pathway by quinoline derivatives.
Tubulin Polymerization Inhibition
Tubulin is a key protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Disruption of microtubule dynamics by pyrazole derivatives.
Conclusion
This compound is a readily available and highly versatile building block in organic synthesis. Its ability to participate in a wide range of chemical transformations, including Claisen-Schmidt condensations, Willgerodt-Kindler reactions, Grignard additions, and catalytic hydrogenations, makes it an invaluable starting material for the synthesis of diverse and complex molecular architectures. The derivatives of this compound, particularly chalcones and the subsequently formed heterocyclic compounds, have demonstrated significant potential as modulators of key biological pathways, highlighting the importance of this scaffold in medicinal chemistry and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their scientific endeavors.
References
The Synthesis of Octanophenone: A Technical Guide to its Upstream and Downstream Chemistry
For Researchers, Scientists, and Drug Development Professionals
Octanophenone, also known as 1-phenyloctan-1-one, is a versatile aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fragrance compounds. Its chemical structure, featuring a phenyl group attached to an eight-carbon acyl chain, provides a scaffold for a wide range of chemical modifications, leading to a diverse array of downstream products with significant biological and commercial value. This technical guide provides an in-depth exploration of the synthesis of this compound, detailing the upstream raw materials and key experimental protocols. Furthermore, it delves into the downstream products that can be derived from this important ketone, outlining the synthetic pathways and potential applications.
Upstream: The Synthesis of this compound
The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with octanoyl chloride.[1][2][3][4] This electrophilic aromatic substitution reaction provides a direct and efficient route to introduce the octanoyl group onto the benzene ring.
Key Upstream Raw Materials
The primary upstream raw materials for the synthesis of this compound via Friedel-Crafts acylation are:
-
Benzene: The aromatic substrate.
-
Octanoyl chloride: The acylating agent.
-
Aluminum chloride (AlCl₃): A Lewis acid catalyst essential for activating the acylating agent.[5]
-
Solvent: Typically an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
An alternative, though less common, upstream precursor for octanoyl chloride is octanoic acid, which can be converted to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Friedel-Crafts Acylation of Benzene with Octanoyl Chloride
This protocol is a representative procedure for the synthesis of this compound.
Reaction Scheme:
References
The Biological Frontier of Octanophenone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanophenone derivatives, a class of aromatic ketones, are emerging as a scaffold of significant interest in medicinal chemistry and drug development. While extensive research has been conducted on related aryl ketones, such as acetophenones and benzophenones, the specific biological activities of this compound derivatives are a developing field of study. This technical guide provides an in-depth overview of the known and potential biological activities of this compound derivatives, drawing upon data from structurally analogous compounds to predict and understand their therapeutic potential. The guide summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes relevant biological pathways to provide a comprehensive resource for researchers. Given the limited direct public data on this compound derivatives, this guide leverages the wealth of information on acetophenone and benzophenone derivatives to build a predictive framework for future research and development in this promising chemical space.
Biological Activities of Aryl Ketone Derivatives: A Predictive Framework for Octanophenones
Aryl ketone derivatives, including the this compound scaffold, have demonstrated a broad spectrum of biological activities. The primary areas of investigation include anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of benzophenone and acetophenone derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways. For instance, certain 2-aminobenzophenone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
Antimicrobial Activity
The antimicrobial potential of aryl ketones is another area of active research. Chalcones, which are bioprecursors to flavonoids and contain a core aryl ketone moiety, have shown significant activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity conferred by the octyl chain in this compound derivatives may enhance their ability to penetrate microbial cell walls, suggesting a promising avenue for the development of new antimicrobial agents.
Anti-inflammatory Activity
Aryl ketone derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For example, some benzophenone analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key players in the inflammatory response.[1] The structural similarity of octanophenones suggests they may also exhibit similar inhibitory effects on inflammatory pathways.
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for various aryl ketone derivatives, providing a comparative basis for the anticipated potency of novel this compound analogs.
Table 1: Anticancer Activity of Selected Aryl Ketone Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Benzophenone | 2-amino-4-methoxy-phenyl)(3,4,5-trimethoxyphenyl)methanone | Colo 205 | IC50 | 50-100 fold lower than Combretastatin A-4 | |
| Benzophenone | (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | NUGC3 | IC50 | 50-100 fold lower than Combretastatin A-4 | |
| Benzophenone | 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | MCF-7 | IC50 | Lower than Ketoprofen | [2] |
| Benzophenone | 4-hydroxy-4'-methoxybenzophenone | MCF-7 | IC50 | Lower than Ketoprofen | [2] |
| Quinone | ABQ-3 | HCT-116 | GI50 | 2.00 µM | |
| Quinone | ABQ-3 | MCF-7 | GI50 | 2.35 µM | |
| Quinone | ABQ-3 | K562 | IC50 | 0.82 ± 0.07 µM | |
| Chalcone | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D | IC50 | 5.28 µg/mL |
Table 2: Antimicrobial Activity of Selected Aryl Ketone Derivatives
| Compound Class | Derivative | Microorganism | Activity Metric | Value | Reference |
| Benzyl bromide | Benzyl bromide (1c) | Streptococcus pyogenes | MIC | 0.5 mg/mL | |
| Benzyl bromide | Benzyl bromide (1a) | Candida albicans | MIC | 0.25 mg/mL | |
| Propan-2-amine | CPD20 | Staphylococcus aureus (MRSA) | MIC | 2.5 μg/ml (6.58 μM) | |
| Propan-2-amine | CPD22 | Streptococcus pyogenes | MIC | 2.5 μg/ml (5.99 μM) | |
| Carbazole | 9-(4-(-imidazol-1-yl)butyl)-9H-carbazole | Various | MIC | 1–64 µg/mL |
Table 3: Anti-inflammatory Activity of Selected Aryl Ketone Derivatives
| Compound Class | Derivative | Assay | Activity Metric | Value | Reference |
| Aminobenzophenone | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | IL-1β release inhibition | IC50 | 14 nM | |
| Aminobenzophenone | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | TNF-α release inhibition | IC50 | 6 nM | |
| Isonicotinate | Isonicotinate of meta-aminophenol (5) | ROS inhibition | IC50 | 1.42 ± 0.1 µg/mL | |
| Monoterpene | (S)-(+)-carvone | LPS-induced NO production | IC50 | Potent activity |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. The following sections provide step-by-step protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a further 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL).
-
Inoculation of Agar Plates: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared microbial inoculum to create a bacterial lawn.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. A solvent control and a positive control (a standard antibiotic) should also be included.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a well-established in vivo assay to screen for the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100 where ΔV is the change in paw volume.
Signaling Pathways
The biological activities of aryl ketone derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective derivatives.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, including the Ras-Raf-MEK-ERK cascade.
References
The Ubiquitous Phenyl Ketone: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl ketones, a diverse class of aromatic compounds characterized by a ketone functional group attached to a phenyl ring, are widespread throughout the natural world. From the alluring scent of flowers to the defense mechanisms of fungi, these molecules play a pivotal role in the intricate chemical language of life. This technical guide provides an in-depth exploration of the natural occurrence of phenyl ketones, detailing their biosynthetic origins, physiological functions, and the analytical methodologies used for their study. For drug development professionals, understanding the natural roles and biosynthetic pathways of these compounds can unveil novel targets and inspire the design of new therapeutic agents.
Natural Occurrence and Quantitative Data
Phenyl ketones are found in a remarkable array of organisms, including plants, fungi, and bacteria. Their concentrations can vary significantly depending on the species, tissue type, and environmental conditions. The following tables summarize the quantitative data for some of the most well-characterized naturally occurring phenyl ketones.
Table 1: Occurrence and Concentration of Raspberry Ketone
| Organism | Plant Part/Matrix | Concentration Range | Reference(s) |
| Rubus idaeus (Raspberry) | Fruit | 1-4 mg/kg | [1] |
| Various Berries (e.g., Cranberries, Blackberries) | Fruit | Trace amounts | [1] |
| Nicotiana benthamiana (transient expression) | Whole plant | > 30 µg/g | [2] |
| Saccharomyces cerevisiae (engineered) | Culture medium | up to 60 mg/L | [2] |
| Escherichia coli (engineered) | Culture medium | 62 mg/L |
Table 2: Occurrence of Chalcones and Flavanones in Plants
| Compound Class | Plant Family/Genus | General Occurrence | Reference(s) |
| Chalcones | Fabaceae, Asteraceae, Moraceae | Ubiquitous in edible and medicinal plants | [3] |
| Flavanones | Rutaceae, Fabaceae, Compositae | Found in various plant parts, including fruits, leaves, and flowers. |
Table 3: Occurrence of Acetophenone in Nature
| Organism/Source | Specific Context | Reported Presence | Reference(s) |
| Various Plants | Floral scent, defense | Present in chicory and other plants | |
| Fungi (Lindgomyces madisonensis) | Secondary metabolite | Isolated from culture extracts | |
| Bacteria (Aromatoleum aromaticum) | Intermediate in metabolism | Involved in anaerobic ethylbenzene metabolism |
Biosynthesis of Phenyl Ketones
The biosynthesis of most phenyl ketones in plants originates from the amino acid L-phenylalanine via the phenylpropanoid pathway. This central metabolic route gives rise to a vast array of secondary metabolites.
The Phenylpropanoid Pathway
The initial steps of the phenylpropanoid pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This intermediate then serves as a precursor for the biosynthesis of various classes of phenyl ketones, including chalcones and raspberry ketone.
Key Enzymes in the Pathway:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumarate:CoA ligase
-
CHS: Chalcone synthase
-
CHI: Chalcone isomerase
-
BAS: Benzalacetone synthase
-
RZS1: Raspberry ketone/zingerone synthase
Biosynthesis in Microorganisms
Fungi and bacteria also produce a variety of phenyl ketones as secondary metabolites. Fungal chalcones are synthesized by polyketide synthases (PKSs), which are enzymes that bear resemblance to plant chalcone synthases. In bacteria, acetophenone can be an intermediate in the anaerobic degradation of aromatic compounds like ethylbenzene. Some bacteria have also been engineered to produce raspberry ketone from glucose.
Physiological Roles and Signaling Pathways
Phenyl ketones serve a multitude of functions in the organisms that produce them, ranging from defense and attraction to intricate signaling roles.
Roles in Plants
In plants, phenyl ketones are crucial for survival and interaction with the environment.
-
Defense: Chalcones and flavanones often act as phytoalexins, antimicrobial compounds produced in response to pathogen attack. They can inhibit the growth of fungi and bacteria.
-
Attraction: The characteristic aroma of many flowers and fruits is due to volatile phenyl ketones like acetophenone and raspberry ketone, which attract pollinators and seed dispersers.
-
Signaling: Flavonoids, including chalcones and flavanones, are important signaling molecules in plant development and stress responses. They can modulate auxin transport, regulate gene expression, and play a role in the interaction between plants and microbes in the rhizosphere.
Roles in Fungi
In fungi, phenyl ketones, particularly chalcones, are considered secondary metabolites that contribute to the organism's ecological fitness.
-
Antifungal Activity: Some fungal chalcones exhibit antifungal properties, potentially inhibiting the growth of competing fungal species. The mechanism of action can involve the disruption of the fungal cell wall.
-
Signaling: Trans-chalcone has been shown to modulate signaling pathways related to cell wall integrity and fatty acid metabolism in the pathogenic fungus Trichophyton rubrum.
Roles in Bacteria
The roles of phenyl ketones in bacteria are less extensively studied but appear to be linked to metabolism and potentially signaling.
-
Metabolic Intermediates: As mentioned, acetophenone is an intermediate in the anaerobic breakdown of certain aromatic hydrocarbons by bacteria like Aromatoleum aromaticum.
-
Signaling: While not directly phenyl ketones, structurally related α-pyrones and α-hydroxyketones have been identified as signaling molecules in bacterial quorum sensing, suggesting a potential for similar roles for some phenyl ketones.
Experimental Protocols
The extraction, identification, and quantification of phenyl ketones from natural sources are critical for their study. The choice of method depends on the specific compound, the matrix, and the research question.
General Workflow for Phenyl Ketone Analysis
Detailed Methodologies
1. Extraction of Chalcones and Flavanones from Plant Material
-
Principle: Solvent extraction is commonly used to isolate these less volatile phenyl ketones from plant tissues.
-
Protocol:
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Extraction: Macerate or sonicate the powdered sample with a suitable solvent, such as methanol, ethanol, or acetone. The choice of solvent depends on the polarity of the target compounds.
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
2. Quantification of Chalcones by High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: HPLC separates the compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. UV detection is used for quantification.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detector set at a wavelength where the chalcone of interest has maximum absorbance (often in the range of 340-390 nm).
-
Quantification: Based on a calibration curve generated using authentic standards.
-
3. Analysis of Volatile Phenyl Ketones (e.g., Acetophenone) from Microbial Cultures by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. MS is used for identification and quantification.
-
Protocol:
-
Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds from the headspace of a microbial culture.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is typically used.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Identification and Quantification: Identification is based on matching the mass spectrum with a library (e.g., NIST) and retention time with a standard. Quantification is performed using an internal or external standard.
-
Conclusion and Future Perspectives
Phenyl ketones represent a structurally diverse and functionally significant class of natural products. Their roles in mediating interactions between organisms and their environment are only beginning to be fully understood. For drug development, the biosynthetic pathways of these compounds offer a rich source of novel enzymes and potential targets for antimicrobial and other therapeutic agents. Furthermore, the diverse biological activities of naturally occurring phenyl ketones provide a vast chemical space for the discovery of new lead compounds. Future research will undoubtedly continue to uncover the intricate roles of these fascinating molecules in the natural world and their potential applications for human benefit.
References
- 1. ATP-dependent carboxylation of acetophenone by a novel type of carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KETOGENESIS PROMOTES TOLERANCE TO PSEUDOMONAS AERUGINOSA PULMONARY INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Core Thermochemical Data for Octanophenone
A comprehensive understanding of the thermochemical properties of octanophenone (also known as caprylophenone or 1-phenyloctan-1-one) is essential for its application in research, particularly in the fields of drug development and chemical synthesis. This technical guide provides a summary of available thermochemical data, details relevant experimental methodologies, and visualizes key relationships and processes.
This compound is an aromatic ketone with the chemical formula C₁₄H₂₀O.[1][2][3] Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems.
Physical and Thermochemical Properties
The following tables summarize the available physical and thermochemical data for this compound. It is important to note that while some of these values are from experimental sources, others, such as the Gibbs free energy of formation, have been calculated using estimation methods.[4]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O | [5] |
| Molecular Weight | 204.31 g/mol | |
| Melting Point | 21.5-23.5 °C | |
| Boiling Point | 285-290 °C | |
| Density | 0.936 g/mL at 25 °C | |
| Vapor Pressure | 0.00247 mmHg at 25°C | |
| Refractive Index | n20/D 1.5044 |
Table 2: Thermochemical Properties of this compound
| Property | Value | Unit | Source/Note |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 50.49 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion (ΔfusH°) | 30.8 | kJ/mol | |
| Enthalpy of Vaporization (ΔvapH°) | 54.9 | kJ/mol |
Experimental Protocols: Determination of Enthalpy of Combustion
Bomb Calorimetry for Alkyl Phenyl Ketones
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of oxygen.
Apparatus:
-
A static bomb calorimeter with a platinum resistance thermometer.
-
A sealed, oxygen-filled reaction vessel (the "bomb").
-
A known volume of water surrounding the bomb in an insulated container.
-
Ignition system (e.g., passing an electrical current through an iron wire).
Procedure:
-
Calibration: The calorimeter is calibrated by burning a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid. This determines the effective heat capacity of the calorimeter system (the bomb, water, and other components).
-
Sample Preparation: A weighed sample of the liquid alkyl phenyl ketone is placed in a crucible inside the bomb. A fuse wire (e.g., iron) is positioned to be in contact with the sample.
-
Combustion: The bomb is sealed, filled with high-pressure oxygen (typically around 30 atm), and placed in the calorimeter with a known amount of water. The sample is ignited, and the temperature change of the water is carefully measured.
-
Corrections: Corrections are made for the heat of ignition from the fuse wire and for the formation of nitric acid from any nitrogen present in the bomb.
-
Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the effective heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH_c) using the relationship between enthalpy and internal energy.
The following diagram illustrates the workflow for this experimental procedure.
References
Methodological & Application
Protocol for Friedel-Crafts Acylation Using Octanoyl Chloride
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using octanoyl chloride, a common long-chain acyl chloride. The protocol outlines the use of aluminum chloride as a Lewis acid catalyst, a widely employed and effective catalyst for this transformation.[1][2] The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile in the substitution reaction.[1][2] A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents multiple substitutions.[3]
Reaction Principle
The Friedel-Crafts acylation of an aromatic compound with octanoyl chloride in the presence of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), results in the formation of an octanoyl-substituted aromatic ketone. The Lewis acid activates the octanoyl chloride, facilitating the generation of a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a carbon-carbon bond. Subsequent deprotonation of the aromatic ring restores its aromaticity and yields the final ketone product. Stoichiometric amounts of the Lewis acid are often necessary because both the acyl chloride and the resulting ketone can form complexes with it.
Experimental Protocol
This protocol details the Friedel-Crafts acylation of anisole with octanoyl chloride. Anisole is chosen as a representative activated aromatic substrate.
Materials:
-
Anisole (methoxybenzene)
-
Octanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried before use, as aluminum chloride is highly sensitive to moisture. Assemble a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The flask should be placed in an ice bath on a magnetic stirrer.
-
Reagent Addition: To the round-bottom flask, add the aromatic substrate (e.g., anisole, 1.0 equivalent) and anhydrous dichloromethane. Allow the solution to cool to 0°C with stirring.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The addition can be exothermic.
-
Acyl Chloride Addition: Dissolve octanoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the octanoyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and cold 1 M hydrochloric acid. This step is highly exothermic and should be performed with caution in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
The following table summarizes representative quantitative data for Friedel-Crafts acylation reactions with various Lewis acids and substrates, analogous to the protocol described.
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Anisole | Benzoyl chloride | Cu(OTf)₂ | [bmim][BF₄] | 1 | >95 | |
| Anisole | Acetic anhydride | Hβ Zeolite | Solvent-free | 4 | ~70 (para-isomer) | |
| 2,4-dihydroxybenzaldehyde derivative | Octanoyl chloride | AlCl₃ | Not specified | Not specified | 83 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Friedel-Crafts acylation.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Friedel-Crafts acylation.
References
Application Notes and Protocols for Octanophenone as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. Octanophenone, an aromatic ketone, possesses properties that make it a suitable internal standard for the analysis of a variety of organic compounds, particularly in reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC).
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in chromatographic analysis. It includes information on its physicochemical properties, guidelines for its selection and use, and example protocols for both HPLC-UV and GC-FID applications.
Physicochemical Properties of this compound
A thorough understanding of the properties of an internal standard is crucial for its effective implementation.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [2] |
| Boiling Point | 285-290 °C | [3] |
| Melting Point | 21.5-23.5 °C | [3] |
| Density | 0.936 g/mL at 25 °C | |
| Solubility | Soluble in hot ethanol, acetone, toluene, and other common organic solvents. Insoluble in water. | |
| UV Absorbance | Possesses a chromophore suitable for UV detection. |
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is a critical step in method development. The key is to choose a compound that is not present in the sample matrix and does not interfere with any of the analytes being quantified. Ideally, the internal standard should be similar in chemical nature to the target analytes, leading to comparable behavior during sample processing and analysis.
The workflow for selecting and implementing an internal standard is depicted below.
Application Note 1: Quantification of a Hypothetical Drug Compound (DrugX) in a Pharmaceutical Formulation using HPLC-UV
This application note describes a reversed-phase HPLC method for the quantification of "DrugX," a fictional aromatic pharmaceutical ingredient, in a tablet formulation using this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents
-
DrugX reference standard (≥99% purity)
-
This compound (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%)
2. Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.
-
Internal Standard Working Solution (100 µg/mL): Dilute 10 mL of the IS stock solution to 100 mL with methanol.
-
DrugX Stock Solution (1 mg/mL): Accurately weigh 100 mg of DrugX and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the DrugX stock solution and a constant volume of the IS working solution into volumetric flasks and diluting with the mobile phase.
3. Sample Preparation
-
Weigh and grind 20 tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 5.0 mL of the IS working solution (100 µg/mL).
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Mix thoroughly and filter a portion through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Illustrative Quantitative Data
Table 1: Calibration Data for DrugX using this compound as Internal Standard
| DrugX Conc. (µg/mL) | DrugX Peak Area | IS Peak Area | Peak Area Ratio (DrugX/IS) |
| 10 | 152,345 | 751,234 | 0.203 |
| 25 | 380,863 | 750,987 | 0.507 |
| 50 | 761,725 | 751,500 | 1.014 |
| 100 | 1,524,000 | 752,100 | 2.026 |
| 200 | 3,045,000 | 751,800 | 4.050 |
Linearity:
-
Regression Equation: y = 0.0202x + 0.0015
-
Correlation Coefficient (r²): 0.9998
Precision and Accuracy (Illustrative):
| QC Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | Precision (%RSD) | Accuracy (%Recovery) |
| Low | 15 | 14.8 | 1.8 | 98.7 |
| Medium | 75 | 75.6 | 1.2 | 100.8 |
| High | 150 | 151.2 | 0.9 | 100.8 |
Application Note 2: Determination of a Fictional Environmental Contaminant (Compound Y) in Water by GC-FID
This note details a gas chromatography method with flame ionization detection (GC-FID) for the quantification of "Compound Y," a hypothetical semi-volatile organic pollutant, in a water matrix using this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents
-
Compound Y reference standard (≥98% purity)
-
This compound (≥99% purity)
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
2. Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of dichloromethane.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute 1 mL of the IS stock solution to 100 mL with dichloromethane.
-
Compound Y Stock Solution (1 mg/mL): Accurately weigh 100 mg of Compound Y and dissolve in 100 mL of dichloromethane.
-
Calibration Standards: Prepare calibration standards by diluting the Compound Y stock solution and adding a constant amount of the IS spiking solution.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spike with 1.0 mL of the IS spiking solution (10 µg/mL).
-
Add 50 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial.
4. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector Temperature | 300 °C |
Logical Relationship Diagram for GC-FID Analysis
Conclusion
This compound is a versatile and effective internal standard for a range of chromatographic applications. Its chemical properties allow for good chromatographic behavior and compatibility with common analytical systems. The provided protocols are illustrative examples of how this compound can be integrated into quantitative analytical methods. As with any analytical method, proper validation, including specificity, linearity, accuracy, precision, and robustness, is essential to ensure reliable results. These application notes serve as a guide for researchers and scientists in developing and implementing robust analytical methods using this compound as an internal standard.
References
Application Note: A Guide to Experimental Setups and Protocols for Photochemical Reactions of Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction Ketones are a cornerstone of organic chemistry, not only as synthetic targets but also as versatile mediators of photochemical reactions. Upon absorption of light, typically in the UV-A or visible range, ketones can be promoted to an excited state, unlocking unique reactivity. This enables a wide array of transformations, including hydrogen atom transfer (HAT), energy transfer, and cycloadditions, which are often difficult to achieve through traditional thermal methods.[1] These photochemical pathways are pivotal in modern synthetic chemistry and drug development, offering novel strategies for C-H functionalization, the creation of complex scaffolds, and the precise introduction of chemical functionalities.[2][3] This application note provides a detailed overview of the experimental setups, key protocols, and underlying principles for conducting photochemical reactions with ketones.
General Experimental Setup
A successful photochemical experiment relies on the precise control of light, temperature, and reaction atmosphere. Modern photoreactors are designed to ensure reproducibility and efficiency.[4]
Key Components:
-
Light Source: The choice of light source is critical and depends on the absorption spectrum of the ketone.
-
LEDs (Light Emitting Diodes): Increasingly the standard, LEDs offer narrow emission wavelengths, low heat output, and long operational lifetimes.[4] Common wavelengths for ketone photochemistry include 365 nm, 390 nm, and 450 nm (for visible-light applications).
-
Mercury Vapor Lamps: These lamps provide high-intensity, broad-spectrum UV light. Medium- or high-pressure lamps are common, often requiring filters to select the desired wavelength range.
-
-
Reaction Vessel: The vessel must be transparent to the chosen wavelength.
-
Quartz: Transparent to a broad range of UV and visible light, ideal for reactions requiring short-wavelength UV.
-
Borosilicate Glass (Pyrex): Suitable for wavelengths above ~300 nm, making it a cost-effective option for many applications.
-
-
Cooling System: Photochemical reactions can generate significant heat, which can affect reaction rates and selectivity. A cooling system, typically a fan or a circulating water bath, is essential to maintain a constant and controlled temperature, often near room temperature.
-
Atmosphere Control: Molecular oxygen can quench the excited triplet state of ketones, inhibiting the desired reaction. Therefore, reactions are typically performed under an inert atmosphere. This is achieved by degassing the solvent and reaction mixture (e.g., through freeze-pump-thaw cycles or by bubbling with nitrogen or argon) and maintaining a positive pressure of inert gas.
Below is a diagram illustrating the typical workflow for setting up a photochemical experiment.
Fundamental Photochemical Pathways
When a ketone absorbs a photon of light, it is promoted from its ground state (S₀) to a singlet excited state (S₁). This S₁ state is short-lived and can either relax back to the ground state or undergo intersystem crossing (ISC) to form a more stable and longer-lived triplet excited state (T₁). This T₁ state is often the key reactive intermediate in ketone photochemistry.
Experimental Protocols
Protocol 1: Photoreduction of Benzophenone
This classic reaction demonstrates the ability of an excited ketone to abstract a hydrogen atom, leading to its reduction. Benzophenone in its triplet state abstracts a hydrogen from isopropyl alcohol to form a ketyl radical, which then dimerizes to form benzopinacol.
Materials:
-
Benzophenone
-
Isopropyl alcohol (reagent grade)
-
Glacial acetic acid (a few drops, optional to aid crystallization)
-
Quartz or Pyrex reaction tube
-
UV lamp (e.g., 365 nm LED or medium-pressure mercury lamp)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2.0 g of benzophenone in 25 mL of isopropyl alcohol in the reaction vessel.
-
Add a magnetic stir bar to the solution.
-
Seal the vessel and degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Place the reaction vessel in the photoreactor, ensuring it is positioned for even irradiation.
-
Turn on the cooling system (if applicable) and the magnetic stirrer.
-
Irradiate the solution. The reaction progress can be monitored by the disappearance of the benzophenone spot on TLC. Reaction times can vary from several hours to days depending on the lamp intensity.
-
Once the reaction is complete, turn off the lamp. Benzopinacol often precipitates as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and allow it to air dry.
-
Characterize the product (e.g., by melting point and NMR spectroscopy).
Protocol 2: Ketone-Catalyzed C(sp³)–H Chlorination
Photoexcited aryl ketones can act as powerful catalysts for C-H functionalization. In this protocol, acetophenone is used as a photosensitizer to catalyze the chlorination of cyclohexane using N-chlorosuccinimide (NCS) as the chlorine source.
Materials:
-
Cyclohexane
-
Acetophenone (catalyst)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (solvent)
-
Borosilicate vial with a screw cap and septum
-
34W Blue LED lamp (or similar visible light source)
-
Magnetic stirrer and stir bar
Procedure:
-
In a borosilicate vial, combine cyclohexane (1.0 mmol), NCS (1.2 mmol), and acetophenone (0.1 mmol, 10 mol%).
-
Add 2.0 mL of acetonitrile as the solvent and a magnetic stir bar.
-
Seal the vial with a screw cap and degas the mixture by bubbling with argon for 10 minutes.
-
Place the vial on a magnetic stir plate approximately 5 cm from the LED lamp.
-
Use a fan to maintain the reaction temperature at approximately 25 °C.
-
Irradiate the mixture with stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS, observing the formation of cyclohexyl chloride.
-
Upon completion, the reaction mixture can be analyzed directly by GC to determine the yield or subjected to a standard aqueous workup and column chromatography for product isolation.
Quantitative Data in Ketone Photochemistry
The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed by the system.
Table 1: Selected Quantum Yields for Ketone Photolysis This table presents quantum yields for the formation of acyl radicals from the photolysis of various ketones at 254 nm, highlighting how structure and conditions influence photochemical efficiency.
| Ketone | Pressure (mbar) | Quantum Yield (Φ) | Primary Acyl Radical Product | Reference |
| Biacetyl | 90 | 0.85 | CH₃C(O) | |
| Biacetyl | 865 | 0.95 | CH₃C(O) | |
| Methyl Ethyl Ketone (MEK) | 90 | 0.44 | CH₃C(O) (>90%) | |
| Methyl Ethyl Ketone (MEK) | 865 | 0.77 | CH₃C(O) (>90%) |
Table 2: Yields for Photochemical Uncaging of Ketones Photocages are molecules that release a compound of interest upon irradiation. This table shows the yields for the release of various ketones from enynol-based photocages upon irradiation at 365 nm.
| Caged Ketone | Uncaged Product | Yield (%) |
| Caged Acetophenone | Acetophenone | 70 |
| Caged 4-Methoxyacetophenone | 4-Methoxyacetophenone | 85 |
| Caged 4-Nitroacetophenone | 4-Nitroacetophenone | 82 |
| Caged 5α-Cholestan-3-one | 5α-Cholestan-3-one | 65 |
References
- 1. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 2. Ketone-catalyzed photochemical C(sp3)–H chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | Scripps Research [scripps.edu]
- 4. hepatochem.com [hepatochem.com]
Application Notes and Protocols for the Catalytic Aerobic Oxidation of Alkyl Arenes Using Cobalt Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic aerobic oxidation of alkyl arenes utilizing various cobalt-based catalyst systems. This environmentally benign oxidation method offers a potent tool for the synthesis of valuable oxygenated aromatic compounds, which are key intermediates in the pharmaceutical and fine chemical industries.
Introduction
The selective oxidation of alkyl arenes to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic synthesis. Traditional methods often rely on stoichiometric amounts of hazardous and expensive oxidants. The use of molecular oxygen from the air as the terminal oxidant, coupled with a suitable catalyst, presents a greener and more economical alternative. Cobalt catalysts, in various forms, have emerged as highly effective promoters for these aerobic oxidations due to their accessible redox states (Co(II)/Co(III)) and their ability to activate molecular oxygen and C-H bonds.
This document outlines protocols for three prominent cobalt catalyst systems:
-
Cobalt (II) Acetate with Promoters: A homogeneous system often employed in industrial processes.
-
Cobalt Schiff Base Complexes: Versatile and tunable homogeneous catalysts.
-
Heterogeneous Cobalt Oxide Nanoparticles (Co₃O₄): Recyclable and robust catalysts.
Data Presentation: Performance of Cobalt Catalysts in Alkyl Arene Oxidation
The following tables summarize the quantitative data for the aerobic oxidation of various alkyl arenes using different cobalt catalyst systems. These tables are designed for easy comparison of catalyst performance under various reaction conditions.
Table 1: Cobalt(II) Acetate Catalyzed Aerobic Oxidation of Toluene
| Entry | Co-catalyst/Promoter | Temp. (°C) | Pressure (MPa O₂) | Time (h) | Conversion (%) | Selectivity to Benzoic Acid (%) | Reference |
| 1 | NaBr | 160 | 1.0 | 3 | 74 | 71 | [1] |
| 2 | [bmim][Br] | 130 | 1.0 | 3 | High | High | [1] |
| 3 | Mn(OAc)₂/ZnBr₂ | 120 | 1.0 (air) | 1.15 | - | - | [2] |
| 4 | N-Hydroxyphthalimide (NHPI) | RT | 0.1 | - | - | 81 (Yield) | [3] |
Table 2: Cobalt-Catalyzed Aerobic Oxidation of Ethylbenzene to Acetophenone
| Entry | Catalyst System | Temp. (°C) | Pressure (atm O₂) | Time (h) | Conversion (%) | Selectivity to Acetophenone (%) | Reference |
| 1 | Co/N-CFF@TiO₂-SiO₂ | 130 | 20 | 12 | 25 | 88 | [4] |
| 2 | Co(II)/NHPI | 80 | 0.1 | 6 | 23.4 | - | |
| 3 | Co(OAc)₂/NHPI | - | - | - | - | - |
Table 3: Cobalt-Catalyzed Aerobic Oxidation of Xylene Isomers
| Entry | Substrate | Catalyst System | Temp. (°C) | Pressure | Time (h) | Conversion (%) | Major Product | Selectivity (%) | Reference |
| 1 | p-Xylene | Co-BTC/NHPI | 150 | 3 MPa O₂ | 12 | 57 | p-Toluic acid | - | |
| 2 | p-Xylene | Mn(OAc)₂/Co(OAc)₂/KBr | 200 | 20 atm O₂ | - | - | Terephthalic acid | - | |
| 3 | o-Xylene | CoBr₂ | 280 | 24 MPa | 0.125 | 57 | Phthalic acid | - |
Experimental Protocols
This section provides detailed, step-by-step methodologies for catalyst preparation and the subsequent aerobic oxidation of alkyl arenes.
Protocol 1: Aerobic Oxidation of Toluene using Cobalt(II) Acetate and NaBr
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
Toluene
-
Glacial acetic acid
-
High-pressure reactor equipped with a magnetic stirrer, heating jacket, and gas inlet.
Procedure:
-
To a 100 mL high-pressure reactor, add Co(OAc)₂·4H₂O (e.g., 0.1 mmol) and NaBr (e.g., 0.2 mmol).
-
Add glacial acetic acid (16 mL) and toluene (4 mL).
-
Seal the reactor and purge with oxygen gas for 2 minutes.
-
Pressurize the reactor with an initial O₂ pressure of 0.5 MPa and commence stirring (e.g., 1000 rpm).
-
Heat the reactor to the desired temperature (e.g., 160 °C).
-
Once the temperature is stable, increase the oxygen pressure to 1.0 MPa to start the reaction.
-
Maintain the pressure by supplying additional oxygen as it is consumed.
-
After the desired reaction time (e.g., 3 hours), cool the reactor to room temperature and carefully vent the excess gas.
-
The reaction mixture can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.
Protocol 2: Synthesis and Application of a Cobalt-Salen Schiff Base Complex
Part A: Synthesis of Salen Ligand (N,N'-bis(salicylaldehyde)ethylenediimine)
-
In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in boiling ethanol.
-
Slowly add 1,2-diaminoethane (1 equivalent) to the solution with stirring.
-
A bright yellow precipitate of the salen ligand will form.
-
Continue stirring for 5-10 minutes.
-
Cool the mixture in an ice bath to complete precipitation.
-
Filter the yellow crystals, wash with cold ethanol, and air-dry.
Part B: Synthesis of Co(salen) Complex
-
Dissolve the prepared salen ligand in ethanol at 60-70 °C in a side-arm flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1 equivalent) in a minimal amount of a deoxygenated ethanol/water mixture.
-
Quickly add the cobalt acetate solution to the hot salen solution with swirling.
-
An initial brown "active" complex will form. Heat the mixture at reflux for approximately 1-2 hours, during which it will convert to the brick-red "inactive" complex.
-
Cool the solution to room temperature, filter the red crystals, wash with cold ethanol, and dry in a desiccator.
Part C: Aerobic Oxidation of an Alkyl Arene (e.g., Styrene)
-
In a reaction flask, dissolve the Co(salen) complex (e.g., 1-5 mol%) and the alkyl arene substrate (1 equivalent) in a suitable solvent (e.g., ethanol, 1-propanol).
-
Add an axial base such as pyridine (excess).
-
Stir the solution under an atmosphere of oxygen (e.g., balloon).
-
Heat the reaction to the desired temperature and monitor the progress by TLC or GC.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography.
Protocol 3: Synthesis and Application of Co₃O₄ Nanoparticles
Part A: Synthesis of Co₃O₄ Nanoparticles
-
Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) in deionized water.
-
Add a stabilizing agent, such as Pluronic P123, to the solution and stir until dissolved.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the solution while stirring vigorously. A black precipitate of cobalt nanoparticles will form.
-
Isolate the nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the nanoparticles in an oven at a moderate temperature (e.g., 80 °C).
-
To obtain Co₃O₄, calcine the dried cobalt nanoparticles in air at a temperature between 300-500 °C for several hours.
Part B: Aerobic Oxidation of an Alkyl Arene (e.g., Toluene)
-
In a fixed-bed tubular reactor or a batch reactor, place the synthesized Co₃O₄ nanoparticles.
-
Pass a stream of air or oxygen mixed with the vapor of the alkyl arene substrate over the catalyst bed.
-
Heat the reactor to the desired temperature (e.g., 200-300 °C).
-
The product stream can be condensed and analyzed by GC to determine the conversion and product distribution.
-
For batch reactions, suspend the Co₃O₄ nanoparticles in a high-boiling solvent with the alkyl arene substrate and heat under an oxygen atmosphere.
Reaction Mechanisms and Visualizations
The aerobic oxidation of alkyl arenes catalyzed by cobalt proceeds through a radical chain mechanism. The specific pathway can vary depending on the catalyst system. Below are visualizations of the proposed mechanisms.
Mechanism 1: Co(II)/Co(III) Catalysis with Bromide Promoter
This mechanism is prevalent in systems using cobalt salts with bromide promoters. The Co(II)/Co(III) redox couple plays a central role in the initiation and propagation steps.
References
- 1. Facile synthesis of Co<sub>3</sub>O<sub>4</sub> nanoparticles with different morphology for efficient water oxidation in alkaline media - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (769g) Designed Synthesis of Co3O4 Total Oxidation Catalysts | AIChE [proceedings.aiche.org]
High-Performance Liquid Chromatography of Small Molecules on Microfluidic Chips: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of small molecules is a cornerstone of numerous scientific disciplines, including pharmaceutical development, clinical diagnostics, environmental monitoring, and metabolomics. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of these compounds.[1] In recent years, the miniaturization of HPLC systems onto microfluidic chips, often referred to as "lab-on-a-chip" technology, has emerged as a transformative approach, offering significant advantages over conventional HPLC.[2][3]
Microfluidic HPLC systems integrate various chromatographic processes, such as sample injection, separation, and sometimes detection, onto a single, miniaturized device.[4][5] This integration leads to several key benefits, including reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput and automated workflows. The small dimensions of the channels and columns on these chips can also lead to enhanced separation efficiency and sensitivity, particularly when coupled with mass spectrometry (MS). This document provides detailed application notes and protocols for the HPLC of small molecules on microfluidic chips, aimed at researchers, scientists, and drug development professionals.
Principle of On-Chip HPLC
The fundamental principle of HPLC on a microfluidic chip remains the same as conventional HPLC: the separation of components in a mixture is based on their differential distribution between a stationary phase and a mobile phase. A liquid mobile phase carries the sample through a channel packed or coated with a stationary phase. The different affinities of the small molecules for the stationary phase cause them to travel at different speeds, leading to their separation.
Microfluidic chips for HPLC are typically fabricated from materials such as glass, silicon, or polymers like polydimethylsiloxane (PDMS) and poly(methyl methacrylate) (PMMA). The separation channels can be designed in various configurations, including packed beds of microparticles, monolithic columns, or microfabricated pillar arrays. The choice of stationary phase chemistry (e.g., C18, ion-exchange, HILIC) is dictated by the chemical properties of the analytes of interest, similar to conventional HPLC.
Advantages of Microfluidic HPLC for Small Molecule Analysis
The miniaturization of HPLC onto a chip format offers several compelling advantages for the analysis of small molecules:
-
Reduced Sample and Reagent Consumption: The internal volumes of microfluidic channels are in the nanoliter to picoliter range, leading to a dramatic reduction in the required sample and solvent volumes. This is particularly beneficial when dealing with precious or limited samples.
-
Faster Analysis Times: The shorter column lengths and smaller dimensions of on-chip systems allow for faster separations without compromising resolution. Analysis times can be reduced from tens of minutes in conventional HPLC to just a few minutes or even seconds on a microfluidic chip.
-
Enhanced Sensitivity and Lower Limits of Detection: When coupled with sensitive detectors like mass spectrometers, the low flow rates and reduced dead volumes in microfluidic systems can lead to improved ionization efficiency and thus higher sensitivity and lower limits of detection (LODs).
-
High-Throughput and Automation: The small footprint of microfluidic chips allows for the parallelization of multiple analyses on a single device, enabling high-throughput screening. The integration of various analytical steps also facilitates automation.
-
Improved Separation Efficiency: In some cases, the ordered structures of microfabricated stationary phases, such as pillar arrays, can lead to higher separation efficiencies (measured in theoretical plates per meter) compared to randomly packed conventional columns.
-
Portability: The compact size of microfluidic systems opens up the possibility of developing portable analytical devices for on-site analysis.
Applications
Microfluidic HPLC is a versatile technique with a wide range of applications in small molecule analysis across various fields.
Pharmaceutical Analysis and Drug Development
In the pharmaceutical industry, microfluidic HPLC is employed for various applications, including:
-
Drug Discovery and High-Throughput Screening: The speed and low sample consumption of on-chip HPLC make it ideal for the rapid screening of large compound libraries to identify potential drug candidates.
-
Metabolism Studies: Microfluidic systems coupled with mass spectrometry are used to identify and quantify drug metabolites in complex biological matrices like plasma and urine. This is crucial for understanding the pharmacokinetic and pharmacodynamic properties of new drug entities.
-
Therapeutic Drug Monitoring (TDM): The ability to perform rapid analysis on small sample volumes makes microfluidic HPLC a promising tool for personalized medicine, allowing for the routine monitoring of drug levels in patients to optimize dosage and minimize toxicity.
-
Quality Control: On-chip HPLC can be used for the rapid quality control of pharmaceutical formulations, ensuring the purity and potency of the final product.
Environmental Analysis
The portability and high sensitivity of microfluidic HPLC make it well-suited for on-site environmental monitoring. Key applications include:
-
Pesticide Residue Analysis: The detection and quantification of pesticides and their degradation products in water, soil, and food samples.
-
Water Quality Monitoring: The analysis of a wide range of organic pollutants, including phenols, polycyclic aromatic hydrocarbons (PAHs), and endocrine-disrupting compounds in drinking and surface water.
-
Air Pollution Monitoring: The determination of volatile organic compounds (VOCs) and other airborne pollutants.
Clinical Diagnostics and Metabolomics
Microfluidic HPLC is a valuable tool for the analysis of small molecule biomarkers in clinical samples for disease diagnosis and prognosis. In the field of metabolomics, which involves the comprehensive analysis of all small molecule metabolites in a biological system, the high throughput and sensitivity of on-chip HPLC-MS are particularly advantageous.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the analysis of various small molecules using microfluidic HPLC systems, showcasing the performance of this technology.
| Analyte Class | Example Analytes | Matrix | Analysis Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Drugs of Abuse | Cocaine, Morphine, Methamphetamine, MDMA, and metabolites | Human Hair | 15 | 0.1 - 0.75 pg/mg | 0.2 - 1.25 pg/mg | |
| Psychotropic Drugs | Not specified | Not specified | < 3.3 | Not specified | Not specified |
| Parameter | Microfluidic HPLC | Conventional HPLC | Reference |
| Separation Efficiency | Up to 3.80 x 10⁵ plates/m | Typically 1-2 x 10⁵ plates/m | |
| Sample Volume | Nanoliters (nL) | Microliters (µL) | |
| Solvent Consumption | Significantly lower | Higher | |
| Analysis Speed | Seconds to a few minutes | Tens of minutes |
Experimental Protocols
This section provides detailed protocols for the analysis of small molecules using microfluidic HPLC, based on methodologies reported in the scientific literature.
Protocol 1: Analysis of Abused Drugs in Human Hair using Nano-HPLC-Chip-MS/MS
This protocol is adapted from a study on the simultaneous measurement of 14 abused drugs and their metabolites in human hair.
1. Sample Preparation (Hair Extraction)
-
Decontaminate hair samples by washing with dichloromethane.
-
Dry the hair samples at room temperature.
-
Cut the hair into small segments (approximately 1 mm).
-
Accurately weigh 10 mg of the hair sample into a glass tube.
-
Add an internal standard solution.
-
Add 1 mL of methanol/acetonitrile/5 mM ammonium formate (25:25:50, v/v/v).
-
Sonicate the mixture for 2 hours at 40°C.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
Inject a 1 µL aliquot into the nano-HPLC-Chip-MS/MS system.
2. Microfluidic HPLC-MS/MS Conditions
-
Microfluidic Chip: A polyimide-laminated chip integrating a 40 nL enrichment column (C18) and a 150 mm x 75 µm analytical column (C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: 10-70% B (linear gradient)
-
10-12 min: 70-90% B (linear gradient)
-
12-15 min: Hold at 90% B
-
-
Flow Rate: 300 nL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte.
Protocol 2: General Protocol for Fast Separation of Pharmaceuticals
This protocol provides a general framework for the rapid analysis of small pharmaceutical molecules on a microfluidic chip.
1. Sample Preparation
-
Prepare a stock solution of the pharmaceutical compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution with the initial mobile phase to the desired concentration.
-
If analyzing biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration.
2. Microfluidic HPLC Conditions
-
Microfluidic Chip: A glass or polymer chip with a packed C18 stationary phase (e.g., 50 mm x 100 µm channel).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A fast gradient from 5% to 95% B over 2-5 minutes is typically effective for screening purposes.
-
Flow Rate: 500-1000 nL/min.
-
Detection: UV-Vis detector integrated on-chip or coupled to the chip outlet, or mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Microfluidic HPLC-MS
Caption: Workflow for small molecule analysis using microfluidic HPLC-MS.
Comparison of Microfluidic HPLC and Conventional HPLC
Caption: Key differences between microfluidic and conventional HPLC.
Typical Microfluidic Chip Layout for HPLC
Caption: Simplified layout of a microfluidic HPLC chip.
References
- 1. researchgate.net [researchgate.net]
- 2. Microfluidic Chip Development Services for Small Molecule - Creative Biolabs [microfluidics.creative-biolabs.com]
- 3. Microfluidic chips: recent advances, critical strategies in design, applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in and prospects of microchip liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octanophenone as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanophenone, a long-chain alkylphenone, serves as a valuable model substrate for studying the enzymatic metabolism of xenobiotic ketones. Its structure, featuring a phenyl ring and an eight-carbon aliphatic chain attached to a carbonyl group, makes it a pertinent compound for investigating the activity of various oxidoreductases. This document provides detailed application notes and experimental protocols for the use of this compound in enzymatic reactions, with a focus on its biotransformation by alcohol dehydrogenases, carbonyl reductases, and cytochrome P450 enzymes. The provided methodologies and data will be of interest to researchers in drug metabolism, toxicology, and biocatalysis.
Enzymatic Reactions Involving this compound
This compound is primarily metabolized through the reduction of its carbonyl group to a secondary alcohol, 1-phenyl-1-octanol. This reaction is catalyzed by NAD(P)H-dependent oxidoreductases. Additionally, as a xenobiotic compound, it can be a substrate for oxidative metabolism by cytochrome P450 enzymes.
Carbonyl Reduction
The primary enzymatic transformation of this compound is its reduction to 1-phenyl-1-octanol. This reaction is catalyzed by two main classes of enzymes:
-
Alcohol Dehydrogenases (ADHs): These enzymes facilitate the reversible oxidation of alcohols to aldehydes or ketones. In the case of this compound, the reaction proceeds in the reductive direction, utilizing NADH or NADPH as a cofactor.
-
Carbonyl Reductases (CBRs): This superfamily of enzymes specializes in the reduction of a wide range of carbonyl compounds, including ketones and aldehydes, to their corresponding alcohols, primarily using NADPH as the electron donor.[1]
The general reaction for the enzymatic reduction of this compound is as follows:
This compound + NAD(P)H + H⁺ ⇌ 1-Phenyl-1-octanol + NAD(P)⁺
Oxidative Metabolism
Cytochrome P450 (CYP) enzymes, a major family of monooxygenases, are responsible for the phase I metabolism of a vast array of xenobiotics.[2][3] While reduction is a key pathway for many ketones, CYPs can hydroxylate the alkyl chain or the aromatic ring of this compound. The specific metabolites would depend on the CYP isoform involved.
Quantitative Data on Related Substrates
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Source |
| Phenylethanol Dehydrogenase | Acetophenone | 0.6 | Not Reported | 7.0 | 25-30 | Lactobacillus kefir |
| Alcohol Dehydrogenase | Ethanol | 21.5 | 0.426 | 8.0 | 25 | Yeast |
| Carbonyl Reductase | 4-(6-methoxy-2-benzoxazolyl)acetophenone | Not Reported | Not Reported | 6.2 | Not Reported | Rabbit Liver Cytosol[1] |
Experimental Protocols
The following are detailed protocols for assaying the enzymatic reduction of this compound.
Protocol 1: Spectrophotometric Assay for this compound Reduction by Alcohol Dehydrogenase/Carbonyl Reductase
This protocol is designed to measure the rate of this compound reduction by monitoring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from Thermoanaerobium brockii) or Carbonyl Reductase
-
NADPH or NADH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Prepare the reaction mixture: In a 1 mL quartz cuvette, add the following components in the specified order:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 µL of 10 mM NADPH (or NADH) solution in buffer
-
10 µL of this compound stock solution (for a final concentration of 1 mM). Mix gently by inversion.
-
-
Equilibrate the mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction: Add 100 µL of a pre-diluted enzyme solution in buffer to the cuvette. The final enzyme concentration should be determined empirically to obtain a linear reaction rate for at least 5-10 minutes.
-
Monitor the reaction: Immediately after adding the enzyme, start recording the absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes.
-
Calculate the reaction rate: Determine the initial linear rate of decrease in A₃₄₀. The rate of NAD(P)H oxidation can be calculated using the Beer-Lambert law (ε of NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: General Protocol for Investigating Cytochrome P450-Mediated Metabolism of this compound
This protocol provides a framework for studying the oxidative metabolism of this compound using liver microsomes, a rich source of CYP enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
10 mM MgCl₂
-
1 mg/mL liver microsomes
-
1 µM this compound (added from a stock solution in a solvent like methanol or DMSO, final solvent concentration <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant: Transfer the supernatant to a new tube or an HPLC vial and analyze for the disappearance of this compound and the formation of potential metabolites using a validated LC-MS/MS method.
Visualizations
Signaling Pathway: Xenobiotic Metabolism
Caption: General pathway of xenobiotic metabolism.
Experimental Workflow: Enzymatic Assay
Caption: Workflow for a spectrophotometric enzyme assay.
References
Application Notes and Protocols: Photoreduction of Diaryl Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and supporting data for the photoreduction of diaryl ketones, a fundamental photochemical transformation with applications in organic synthesis and mechanistic studies. The protocols focus on the classic photoreduction of benzophenone to benzopinacol and its photocatalytic reduction to benzhydrol.
Introduction
The photoreduction of diaryl ketones is a classic photochemical reaction that typically proceeds via the excitation of the ketone to its triplet state, followed by hydrogen atom abstraction from a suitable donor. This process generates ketyl radicals, which can then dimerize to form pinacol products. The reaction serves as an excellent model system for studying radical chemistry, triplet state reactivity, and photosensitization processes. A common experimental setup involves irradiating a solution of a diaryl ketone, such as benzophenone, in a hydrogen-donating solvent like 2-propanol.[1][2][3]
Alternatively, the reaction can be guided towards different products by employing a photocatalyst. For instance, using titanium dioxide (TiO₂) as a photocatalyst can favor the formation of the corresponding secondary alcohol, benzhydrol, over the pinacol dimer.[4][5]
Reaction Mechanism: Benzophenone Photoreduction
The photoreduction of benzophenone in a hydrogen-donating solvent like 2-propanol proceeds through a well-established radical mechanism.
-
Photoexcitation: Benzophenone absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to the more stable triplet state (T₁). The reaction proceeds from this triplet state.
-
Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from the 2-propanol, forming two radical species: a benzhydrol (ketyl) radical and a 2-hydroxy-2-propyl radical.
-
Second Hydrogen Abstraction: The newly formed 2-hydroxy-2-propyl radical can then reduce a ground-state benzophenone molecule, yielding another benzhydrol radical and a molecule of acetone.
-
Dimerization: Two benzhydrol radicals combine to form the final stable product, benzopinacol.
Experimental Protocols
Protocol 1: Photochemical Synthesis of Benzopinacol
This protocol describes the classic photoreduction of benzophenone to benzopinacol using 2-propanol as the hydrogen donor and a UV light source.
Materials:
-
Benzophenone (2.0 g)
-
2-Propanol (isopropyl alcohol, ~20 mL)
-
Glacial acetic acid (1 drop)
-
20 mL vial or test tube with a tight-fitting cap
-
Warm water bath
-
UV lamp (e.g., medium-pressure mercury lamp) or direct sunlight
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Place 2.0 g of benzophenone into a 20 mL vial.
-
Add approximately 10 mL of 2-propanol. Gently warm the mixture in a water bath to completely dissolve the solid.
-
Once dissolved, add one drop of glacial acetic acid. This is to ensure the reaction medium is not alkaline.
-
Fill the vial with more 2-propanol until the liquid level is in the neck of the vial to minimize the air space.
-
Seal the vial tightly. If using a rubber stopper, it is advisable to cover it with aluminum foil to prevent reaction with the solvent vapors.
-
Expose the vial to a UV light source. This can be a medium-pressure mercury lamp or simply direct sunlight for several days. The reaction is complete when a significant amount of colorless crystals of benzopinacol has formed.
-
After the irradiation period, cool the vial in an ice bath for at least 10 minutes to maximize crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold 2-propanol, and allow it to air dry.
-
Characterize the product by determining its melting point and using spectroscopic methods (e.g., IR, NMR).
Protocol 2: Photocatalytic Reduction of Benzophenone to Benzhydrol
This protocol outlines the photocatalytic reduction of benzophenone using TiO₂ as a catalyst, which favors the formation of benzhydrol.
Materials:
-
Benzophenone
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Acetonitrile (solvent)
-
2-Propanol (electron donor)
-
Batch photoreactor equipped with a UV lamp (e.g., 200W Xe-Hg lamp, λ ≈ 360 nm)
-
Nitrogen gas source
-
Magnetic stirrer
-
HPLC for analysis
Procedure:
-
Prepare a stock solution of benzophenone in acetonitrile (e.g., 0.5 mM).
-
Set up the batch photoreactor. Ensure the lamp and cooling system are functioning correctly.
-
Add the desired amount of TiO₂ catalyst to the reactor vessel (e.g., a catalyst loading of 2 g/L).
-
Add the benzophenone solution and 2-propanol to the reactor.
-
Purge the reaction mixture with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.
-
Seal the reactor and begin stirring.
-
Turn on the UV lamp to initiate the photoreaction. Maintain a constant temperature (e.g., 25 °C).
-
At regular intervals, withdraw aliquots of the reaction mixture for analysis.
-
Analyze the samples by HPLC to determine the concentration of benzophenone, benzhydrol, and benzopinacol.
-
Continue the reaction until the desired conversion of benzophenone is achieved.
Experimental Workflow and Data Presentation
A generalized workflow for conducting photoreduction experiments is crucial for reproducibility.
Quantitative Data
The efficiency of photoreduction can be quantified by measuring product yields and quantum yields under various conditions.
Table 1: Photocatalytic Reduction of Benzophenone with TiO₂
This table summarizes the effect of initial benzophenone concentration and TiO₂ catalyst loading on product yield in acetonitrile with 2-propanol as an electron donor.
| Initial Benzophenone Conc. (mM) | Catalyst Loading (g/L) | Benzophenone Conversion (%) | Benzhydrol Yield (%) | Benzopinacol Yield (%) |
| 0.5 | 2.0 | >95 | 70-80 | <5 |
| 1.0 | 2.0 | ~80 | ~60 | ~15 |
| 2.0 | 2.0 | ~60 | ~40 | ~20 |
| 0.5 | 1.0 | ~85 | ~65 | ~10 |
| 0.5 | 3.0 | >95 | ~75 | <5 |
Table 2: Reported Quantum Yields (Φ) for Benzophenone Photoreduction
The quantum yield represents the number of molecules reacted per photon absorbed. It is a critical parameter for evaluating the efficiency of a photochemical process. For the photoreduction of benzophenone in 2-propanol, the quantum yield can approach 2, suggesting a chain reaction mechanism.
| Condition | Wavelength (Å) | Quantum Yield (Φ) of Acetone Formation | Quantum Yield (Φ) of Benzopinacol Formation | Reference |
| O₂-free solution | 3660 | 0.92 | 0.93 | |
| O₂-free solution | 3130 | 0.99 | - | |
| O₂-saturated solution | 3660 | - | 0 | |
| 0.1 M Benzophenone in 2-propanol | - | - | 1.4 ± 0.4 |
Note: Quantum yields can be highly sensitive to experimental conditions, including light intensity, reactant concentrations, and the purity of reagents.
Experimental Setup and Equipment
A typical photochemical reactor setup includes a light source, a reaction vessel, and a means to control temperature.
-
Light Sources: High-pressure or medium-pressure mercury vapor lamps are common for providing UV radiation. For reactions requiring visible light, LED lamps offer precise wavelength selection and lower heat output.
-
Reaction Vessels: Quartz is the preferred material for reaction vessels in UV-driven reactions due to its transparency to UV light. Borosilicate glass can be used for wavelengths above ~320 nm. The vessel should be sealable for deoxygenated reactions.
-
Photoreactors: Commercially available photoreactors, such as the EvoluChem™ PhotoRedOx Box or flow reactors, offer reproducible setups with controlled irradiation and temperature, often allowing for parallel experiments. These systems typically incorporate safety features like interlocks to prevent exposure to high-intensity light. For preparative scale, flow reactors using UV-transparent FEP tubing wrapped around a lamp can be employed.
References
Probing the Dance of Life: Advanced Photochemical Techniques for Studying Protein-Nucleic Acid Interactions
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between proteins and nucleic acids governs a vast array of cellular processes, from gene expression and regulation to DNA replication and repair. Understanding these interactions at a molecular level is paramount for fundamental biological research and for the development of novel therapeutics. Photochemical methods offer a powerful toolkit to capture these transient and dynamic interactions by forming covalent cross-links between interacting partners upon photoirradiation. This allows for the "freezing" of complexes for subsequent analysis, providing invaluable insights into binding sites, interaction dynamics, and the architecture of protein-nucleic acid complexes.
These application notes provide a detailed overview of key photochemical techniques used to study protein-nucleic acid interactions, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their scientific questions.
Application Notes
Introduction to Photochemical Cross-Linking
Photochemical cross-linking is a versatile technique used to covalently link interacting proteins and nucleic acids. This is achieved by introducing a photoreactive group into either the protein or the nucleic acid, which, upon activation by light of a specific wavelength, forms a highly reactive intermediate that can covalently bond with a nearby molecule. The choice of photochemical method depends on several factors, including the nature of the interaction being studied (e.g., transient vs. stable), the desired specificity of cross-linking, and the downstream analytical techniques to be employed.
Key Photochemical Techniques
Several photochemical techniques are widely used, each with its own advantages and limitations:
-
UV Cross-Linking: This is the simplest method, relying on the intrinsic photoreactivity of nucleotide bases and certain amino acid side chains upon exposure to short-wavelength UV light (typically 254 nm). While straightforward, it often suffers from low efficiency.[1] The efficiency can be enhanced by substituting thymidine with 5-bromodeoxyuridine (BrdU) in the DNA, which is more photoreactive.
-
Photoaffinity Labeling: This technique involves the incorporation of a photoreactive moiety, known as a photoaffinity label, into the nucleic acid or protein. These labels are typically more efficient and can be activated by longer, less damaging wavelengths of light compared to direct UV cross-linking. Common photoaffinity labels include:
-
Benzophenones: These are activated by UV-A light (around 350-360 nm) and form a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, leading to a covalent cross-link.
-
Diazirines: Activated by UV-A light (around 350-370 nm), diazirines form a highly reactive carbene intermediate that can insert into various chemical bonds, including C-H, N-H, and O-H bonds.[2] They are known for their small size, which minimizes perturbation of the interaction, and high cross-linking efficiency.[3] Genetically encoded diazirine-based unnatural amino acids have been shown to increase cross-linking efficiency by as much as seven-fold compared to conventional 254 nm UV cross-linking.[1]
-
Psoralens: These compounds intercalate into the DNA double helix and, upon irradiation with UV-A light (320-400 nm), can form covalent cross-links with pyrimidine bases (primarily thymine) on one or both strands of the DNA.[4] This makes them particularly useful for studying interactions within the DNA duplex.
-
-
Genetically Encoded Photocrosslinkers: A powerful approach involves the site-specific incorporation of unnatural amino acids containing photoreactive groups (e.g., benzophenone or diazirine moieties) into the protein of interest. This allows for precise control over the location of the cross-linker, enabling the mapping of interaction interfaces with high resolution.
Downstream Analysis
Following photochemical cross-linking, the resulting covalent protein-nucleic acid complexes can be analyzed by a variety of techniques, including:
-
SDS-PAGE and Autoradiography: To visualize the cross-linked complexes.
-
Mass Spectrometry: To identify the cross-linked peptides and nucleotides, thereby mapping the precise interaction sites.
-
Primer Extension Analysis: To identify the nucleotide(s) involved in the cross-link.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various photochemical cross-linking techniques. It is important to note that direct comparison of efficiencies can be challenging due to variations in experimental systems and conditions.
| Photochemical Method | Photoreactive Group | Activation Wavelength (nm) | Reported Cross-Linking Efficiency | Notes |
| Direct UV Cross-Linking | Native Nucleobases/Amino Acids | 254 | Low | Efficiency can be highly variable depending on the specific residues at the interface. |
| BrdU-Enhanced UV Cross-Linking | 5-Bromodeoxyuridine | 302-313 | Higher than direct UV | BrdU substitution increases the photoreactivity of the DNA. |
| Photoaffinity Labeling | Benzophenone | ~350-360 | Moderate to High | Efficiency is dependent on the proximity and reactivity of the target C-H bond. |
| Photoaffinity Labeling | Diazirine | ~350-370 | High | Carbene intermediate is highly reactive and can insert into multiple bond types. |
| Photoaffinity Labeling | Psoralen | ~320-400 | Moderate to High | Primarily cross-links to pyrimidines within the DNA duplex. |
| Genetically Encoded Diazirine | Diazirine-containing UAA | ~365 | Up to 7-fold higher than 254 nm UV | Offers high efficiency and site-specificity. |
| Protein-Nucleic Acid System | Photochemical Method | Measured Dissociation Constant (Kd) | Reference |
| Max protein - E-box DNA | 8-methoxypsoralen + UVA | ~ 1 x 10-9 M | |
| DPC80/DPC107 - TK promoter | UV Cross-linking (DPC Assay) | 2 x 10-9 M |
Experimental Protocols
Protocol 1: UV Cross-Linking of Protein-DNA Complexes
This protocol describes a general procedure for UV cross-linking of a protein to a DNA probe.
Materials:
-
Purified protein of interest
-
DNA probe (radiolabeled or fluorescently labeled)
-
Binding buffer (optimized for the specific protein-DNA interaction)
-
UV cross-linker instrument (e.g., Stratalinker)
-
Nuclease (e.g., DNase I, RNase A)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Autoradiography film or fluorescence imager
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified protein and the labeled DNA probe in the binding buffer.
-
Incubate the reaction mixture under conditions that promote complex formation (e.g., 30 minutes at room temperature).
-
-
UV Irradiation:
-
Place the reaction tube on ice in the UV cross-linker.
-
Irradiate the sample with 254 nm UV light. The optimal energy dose should be determined empirically but typically ranges from 0.1 to 1 J/cm².
-
-
Nuclease Digestion:
-
Add nuclease to the reaction mixture to digest the non-cross-linked DNA.
-
Incubate at the optimal temperature for the nuclease (e.g., 37°C for 30 minutes).
-
-
SDS-PAGE Analysis:
-
Add SDS-PAGE loading buffer to the reaction and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Detection:
-
For radiolabeled probes, dry the gel and expose it to autoradiography film.
-
For fluorescently labeled probes, visualize the gel using a fluorescence imager.
-
Protocol 2: Photoaffinity Labeling using a Benzophenone-Modified DNA Probe
This protocol outlines the steps for photoaffinity labeling using a DNA probe containing a benzophenone modification.
Materials:
-
Purified protein of interest
-
Benzophenone-modified DNA probe (labeled)
-
Binding buffer
-
UV lamp with an output at ~360 nm
-
SDS-PAGE analysis reagents (as in Protocol 1)
Procedure:
-
Binding Reaction:
-
Set up the binding reaction as described in Protocol 1, using the benzophenone-modified DNA probe.
-
-
UV Irradiation:
-
Place the reaction tube on ice and irradiate with a UV lamp at ~360 nm for an optimized period (typically 10-30 minutes).
-
-
Nuclease Digestion and SDS-PAGE Analysis:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Detection:
-
Visualize the cross-linked product as described in Protocol 1.
-
Visualizations
Caption: Workflow for UV Cross-Linking of Protein-Nucleic Acid Complexes.
Caption: Comparison of Photochemical Techniques for Protein-Nucleic Acid Studies.
References
- 1. A Genetically Encoded Diazirine Analogue for RNA-Protein Photo-crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyloctan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-phenyloctan-1-one, primarily via the Friedel-Crafts acylation of benzene with octanoyl chloride.
Troubleshooting Guide
Problem 1: Low or No Yield of 1-Phenyloctan-1-one
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | The Lewis acid catalyst (e.g., anhydrous Aluminum Chloride, AlCl₃) is highly hygroscopic. Ensure it is fresh and has been handled under anhydrous conditions. All glassware must be thoroughly flame-dried before use.[1] | A properly activated catalyst is crucial for the formation of the acylium ion intermediate, leading to a higher yield. |
| Incorrect Reaction Temperature | Excessive heat can cause decomposition of the acylium ion, while a temperature that is too low will result in an incomplete reaction.[1] Maintain a consistent temperature, often around 60°C for this type of reaction, and monitor it closely.[2] | Optimal temperature control will maximize the rate of the desired reaction while minimizing side reactions and decomposition. |
| Impure Reactants | Use high-purity, anhydrous benzene, octanoyl chloride, and solvent.[1] Impurities can react with the catalyst or interfere with the reaction mechanism. | Pure reactants will lead to a cleaner reaction with fewer side products and a higher yield of the desired product. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1] | Ensuring the reaction goes to completion will maximize the conversion of starting materials to the product. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Potential Side Reaction | Identification | Mitigation Strategy |
| Polyacylation | Products with a higher molecular weight than 1-phenyloctan-1-one may be observed via GC-MS. While less common in acylation due to the deactivating effect of the acyl group, it can occur. | Use a molar ratio of benzene to octanoyl chloride that favors mono-acylation (i.e., an excess of benzene). The deactivating nature of the ketone product generally suppresses further acylation. |
| Self-Condensation of Acylating Agent | Polymeric or high-molecular-weight byproducts may be present. This is more likely at elevated temperatures. | Add the octanoyl chloride slowly to the reaction mixture at a controlled, cool temperature to minimize its self-reaction. |
| Reaction with Solvent | If using a reactive solvent, solvent-acylated products may be formed. | Use an inert solvent such as dichloromethane or carbon disulfide to avoid its participation in the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 1-phenyloctan-1-one consistently low?
A1: Low yields in Friedel-Crafts acylation are often linked to the activity of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This catalyst is extremely sensitive to moisture, which will deactivate it and halt the reaction. It is critical to use freshly opened or properly stored anhydrous AlCl₃ and to ensure all glassware is completely dry, often by flame-drying under an inert atmosphere. Other factors include suboptimal reaction temperature, impure reagents, or insufficient reaction time.
Q2: I am observing unexpected isomers in my product mixture. Is this due to rearrangement?
A2: Unlike Friedel-Crafts alkylation, the acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and generally does not undergo rearrangement. Therefore, the formation of isomers from the rearrangement of the octanoyl group is highly unlikely. If you are using a substituted benzene derivative as a starting material (instead of benzene), you would expect ortho, meta, and para isomers depending on the nature of the substituent. With benzene, however, only one mono-acylated product is possible.
Q3: Can polyacylation occur in the synthesis of 1-phenyloctan-1-one?
A3: Polyacylation is less common than polyalkylation because the acyl group attached to the benzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution. However, under certain conditions, such as using a large excess of the acylating agent or a highly reactive aromatic substrate, di-acylation could potentially occur, though it is not a major concern in this specific synthesis.
Q4: How can I effectively purify my crude 1-phenyloctan-1-one?
A4: After the reaction workup, which typically involves quenching with ice/HCl, separating the organic layer, and washing, the crude product can be purified by either vacuum distillation or column chromatography. Given that 1-phenyloctan-1-one is a relatively high-boiling liquid, vacuum distillation is an effective method for purification on a larger scale. For smaller scales or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyloctan-1-one via Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension in an ice bath.
-
Slowly add a solution of octanoyl chloride (1.0 equivalent) in dry CH₂Cl₂ to the addition funnel and add it dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition of octanoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.
-
Reaction: Once all reagents are added, allow the mixture to warm to room temperature and then heat under reflux at approximately 60°C for about 30-60 minutes, or until the reaction is complete as monitored by TLC.
-
Workup: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 1-phenyloctan-1-one.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting logic for low yield in 1-phenyloctan-1-one synthesis.
Caption: Desired synthesis pathway versus a potential polyacylation side reaction.
References
Technical Support Center: Optimization of Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions, and detailed protocols to help optimize your acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Friedel-Crafts acylation experiments, helping you diagnose and resolve problems efficiently.
Q1: I am observing a low yield or no product in my Friedel-Crafts acylation. What are the primary causes?
A1: Low or no yield is a frequent challenge and can often be attributed to several factors:
-
Catalyst Inactivity : The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1][2] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1] It's crucial to use anhydrous conditions and freshly opened or purified reagents.[1]
-
Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups on the aromatic substrate will deactivate it.[1] If your aromatic ring contains substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups, the reaction may not proceed efficiently.
-
Insufficient Catalyst : Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle. This complex is typically broken during the aqueous workup.
-
Presence of Basic Functional Groups : Functional groups with lone pairs of electrons, such as amines (-NH₂) and alcohols (-OH), on the aromatic substrate will readily complex with the Lewis acid catalyst. This deactivates the catalyst.
-
Poor Reagent Quality : The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is critical. Impurities can interfere with the reaction and lead to byproducts.
Q2: My reaction is not starting, even with a fresh batch of catalyst. What should I check?
A2: If your reaction fails to initiate, consider the following:
-
Aromatic Substrate Reactivity : As mentioned, strongly deactivated aromatic rings will not react. If your substrate has potent electron-withdrawing groups, the reaction may not proceed under standard conditions.
-
Catalyst Quality : The Lewis acid may be old or have been exposed to moisture. Using a fresh, anhydrous catalyst is crucial.
-
Presence of Amines or Alcohols : If your starting material is an arylamine or a phenol, the Lewis acid will preferentially react with the lone pairs on the nitrogen or oxygen, deactivating the catalyst.
Q3: I am observing the formation of multiple products or unexpected isomers. How can I control this?
A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, isomer formation can be an issue.
-
Polyacylation : This is not a significant issue in most cases because the acyl group introduced is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. However, with highly activated aromatic rings, it might be observed.
-
Isomer Formation (Regioselectivity) : The regioselectivity can be influenced by the solvent and reaction temperature. For some substrates, like naphthalene, non-polar solvents tend to favor the kinetic product, while polar solvents can lead to the more stable thermodynamic product. Lower temperatures generally favor the kinetic product.
Q4: Can I use an amine-substituted aromatic compound, like aniline, in a Friedel-Crafts acylation?
A4: No, this is generally not feasible. The basic lone pair of electrons on the nitrogen atom of an amine will react with the Lewis acid catalyst. This forms a complex that places a positive charge on the nitrogen, which in turn becomes a very strong deactivating group, preventing the electrophilic substitution reaction.
Q5: How can I prevent the formation of a dark, tarry material in my reaction?
A5: The formation of dark, tarry material can be due to:
-
High Reaction Temperature : This can lead to polymerization or charring of the starting material. Try running the reaction at a lower temperature for a longer duration and ensure efficient stirring.
-
Impure Starting Materials : Purify the aromatic substrate and acylating agent before use.
Q6: I'm having difficulty with the product workup, specifically with emulsions. What can I do?
A6: Emulsion formation during the aqueous workup can be problematic.
-
Incomplete Hydrolysis : Ensure complete quenching of the reaction mixture with ice-cold dilute acid and stir until all solids dissolve.
-
Breaking Emulsions : Instead of quenching with ice alone, add a dilute solution of hydrochloric acid (e.g., 3M HCl) to the ice. Adding a saturated solution of NaCl (brine) can also help break emulsions.
Data Presentation: Optimizing Reaction Conditions
The choice of solvent and catalyst can significantly impact the yield and regioselectivity of Friedel-Crafts acylation.
Table 1: Effect of Solvent on Regioselectivity in the Acylation of Naphthalene
| Solvent | Product Distribution (1-acetylnaphthalene : 2-acetylnaphthalene) | Reference |
| Carbon Disulfide (CS₂) | Predominantly 1-acetylnaphthalene (kinetic product) | |
| Dichloromethane (CH₂Cl₂) | Predominantly 1-acetylnaphthalene (kinetic product) | |
| Nitrobenzene | Exclusively 2-acetylnaphthalene (thermodynamic product) |
Table 2: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or No Yield | Catalyst deactivation by moisture. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere. | |
| Deactivated aromatic substrate. | Use a more potent catalyst system or consider alternative synthetic routes if the substrate has strong electron-withdrawing groups. | ||
| Insufficient catalyst loading. | Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. | ||
| Presence of basic functional groups (-NH₂, -OH). | Protect the amine or alcohol functional group before the acylation reaction. | ||
| Formation of Byproducts | High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Impure starting materials. | Purify the aromatic substrate and acylating agent before use. | ||
| Isomer Formation | Kinetic vs. thermodynamic control. | Adjust the reaction solvent and temperature. Lower temperatures and non-polar solvents often favor the kinetic product. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Substrate
This protocol provides a general method for the acylation of an aromatic compound using an acyl chloride and aluminum chloride.
Materials:
-
Aromatic substrate (1.0 equivalent)
-
Acyl chloride or anhydride (1.0 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser with a drying tube
-
Dropping funnel
-
Ice bath
-
Hydrochloric acid (dilute solution)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup : Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension : Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid catalyst (1.1 equivalents) and the anhydrous solvent to the round-bottom flask.
-
Cooling : Cool the suspension in an ice bath.
-
Addition of Acylating Agent : Slowly add the acyl chloride or anhydride (1.0 equivalent) to the cooled suspension with stirring.
-
Addition of Aromatic Substrate : After the addition of the acylating agent is complete, slowly add the aromatic substrate (1.0 equivalent) to the reaction mixture.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup :
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Stir this mixture thoroughly.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Isolation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification : The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Below are diagrams illustrating key workflows and concepts in Friedel-Crafts acylation.
Caption: A standard experimental workflow for Friedel-Crafts acylation.
References
Technical Support Center: Enhancing Quantum Yield in Photochemical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the quantum yield of their photochemical reactions.
Troubleshooting Guide: Low Quantum Yield
Low quantum yield is a common issue in photochemical experiments. This guide provides a systematic approach to identifying and resolving the root causes.
Question: My photochemical reaction has a very low quantum yield. What are the potential causes and how can I troubleshoot this?
Answer:
A low quantum yield indicates that the absorbed photons are not efficiently leading to the desired chemical reaction. This can be due to a variety of competing non-radiative processes. Follow these steps to diagnose and address the issue:
Step 1: Verify Experimental Parameters
-
Light Source:
-
Wavelength: Ensure the excitation wavelength corresponds to a strong absorption band of the reactant. An incorrect wavelength can lead to inefficient light absorption.
-
Intensity: Low light intensity may not provide enough photons to drive the reaction efficiently. Conversely, excessively high intensity can lead to photodegradation.
-
-
Reactant Concentration:
-
Low Concentration: Insufficient reactant molecules may be available to absorb the incident photons.
-
High Concentration: High concentrations can lead to the "inner filter effect," where the solution closest to the light source absorbs most of the light, leaving the rest of the solution unexcited. This can also increase the likelihood of self-quenching. It is recommended to keep the maximum absorbance around 0.1 to minimize this effect.
-
-
Temperature: Temperature can influence the rates of both the desired reaction and competing non-radiative decay pathways. Higher temperatures can sometimes increase the rate of non-radiative processes, thereby lowering the quantum yield.
Step 2: Investigate Environmental Factors
-
Solvent: The polarity and viscosity of the solvent can affect the stability of the excited state and the energy barriers for the reaction. Experiment with a range of solvents to find the optimal environment for your reaction. For example, the fluorescence quantum yield of 8-anilinonaphthalene-1-sulfonic acid (ANS) increases dramatically from ~0.002 in aqueous buffer to nearly 0.4 when in a less polar environment.
-
Presence of Quenchers: Dissolved oxygen is a common quencher of excited states. Other impurities in the reactants or solvent can also act as quenchers. Degassing the solvent (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) can significantly improve the quantum yield.
Step 3: Consider the Molecular System
-
Photodegradation: The reactant or product may be degrading under the irradiation conditions. This can be checked by monitoring the UV-Vis absorption spectrum before and after the experiment. A decrease in the peak absorbance without a corresponding formation of the product peak may indicate photobleaching.
-
Unwanted Side Reactions: The excited molecule may be undergoing alternative, non-productive reactions. Analyze the reaction mixture for byproducts to identify these competing pathways.
-
Inefficient Intersystem Crossing: If your reaction proceeds through a triplet state, inefficient intersystem crossing from the initial singlet excited state will limit the quantum yield.
Step 4: Advanced Strategies for Enhancement
-
Triplet Sensitizers: If the desired reaction proceeds via a triplet state but the reactant has a low intersystem crossing rate, a triplet sensitizer can be used. The sensitizer absorbs the light, efficiently crosses over to its triplet state, and then transfers this energy to the reactant, populating its triplet state.
-
Molecular Modification: If environmental optimization is insufficient, consider modifying the molecular structure of the reactant. For example, introducing electron-donating or withdrawing groups can alter the photophysical properties and potentially favor the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is quantum yield and why is it important?
A1: The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules that undergo a specific event (e.g., forming a product) for each photon absorbed. A high quantum yield is desirable for efficient photochemical processes as it indicates that a large fraction of the absorbed light is being used for the intended reaction.
Q2: How do I measure the quantum yield of my reaction?
A2: There are two primary methods for measuring quantum yield: the absolute method and the relative (or comparative) method.
-
Absolute Method: This method directly measures the number of emitted photons using an integrating sphere. It does not require a reference standard.
-
Relative Method: This is the more common method and involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.
Q3: Can the wavelength of light affect the quantum yield?
A3: Yes, the wavelength of the absorbed light determines the energy of the excited state and can
Technical Support Center: Scaling Up the Synthesis of Octanophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of octanophenone from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with octanoyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a robust method for forming the carbon-carbon bond between the benzene ring and the acyl group.[1][2][3][4]
Q2: What are the primary challenges when scaling up the synthesis of this compound from a lab to a pilot plant?
A2: The main challenges in scaling up this synthesis include:
-
Heat Management: The Friedel-Crafts acylation is a highly exothermic reaction.[5] Scaling up significantly reduces the surface-area-to-volume ratio of the reactor, making heat dissipation less efficient and increasing the risk of a thermal runaway.
-
Mixing Efficiency: Ensuring proper mixing at a larger scale is crucial to maintain reaction homogeneity, prevent localized "hot spots," and ensure consistent product quality.
-
Reagent Addition: The rate of addition of the reactants, particularly the octanoyl chloride and the aluminum chloride catalyst, becomes a critical parameter to control the reaction rate and exotherm.
-
Work-up and Purification: Handling and quenching large volumes of reactive mixtures, as well as isolating and purifying the final product, can be more complex and hazardous at the pilot scale.
-
Safety: The handling of large quantities of corrosive and reactive materials like anhydrous aluminum chloride and the evolution of hydrogen chloride gas pose significant safety risks that must be carefully managed.
Q3: What are the key differences in reaction parameters between lab and pilot plant scale?
A3: Key parameters that differ significantly between the two scales are summarized in the table below. These values are representative and should be optimized for each specific process.
| Parameter | Laboratory Scale (e.g., 10-100 g) | Pilot Plant Scale (e.g., 10-100 kg) | Key Considerations for Scale-Up |
| Reactant Molar Ratios | Benzene (large excess as solvent), Octanoyl Chloride (1 eq), AlCl₃ (1.1-1.2 eq) | Benzene (solvent, excess may be reduced), Octanoyl Chloride (1 eq), AlCl₃ (1.1-1.2 eq) | Minimizing excess benzene in the pilot plant can improve process efficiency and reduce waste, but may require a co-solvent. |
| Reaction Temperature | 0-5 °C (initial addition), then ambient or gentle heating (e.g., 40-50 °C) | 0-10 °C (controlled addition), then carefully monitored ramp to 40-50 °C | Precise temperature control is critical to prevent side reactions and manage the exotherm. The larger volume in a pilot reactor will retain more heat. |
| Reaction Time | 1-4 hours | 4-12 hours | Longer reaction times at pilot scale are often necessary to ensure complete conversion due to slower addition rates and mixing dynamics. |
| Agitation Speed | Magnetic stirring or overhead stirrer (e.g., 200-500 rpm) | Impeller or turbine agitator (e.g., 50-200 rpm) | The type and speed of agitation must be carefully selected to ensure efficient mixing without causing excessive shear or splashing. |
| Yield | Typically 80-95% | Typically 75-90% | Yields may be slightly lower at the pilot scale due to minor losses during transfers and work-up of larger volumes. |
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Possible Cause 1: Inactive Catalyst: Anhydrous aluminum chloride is extremely hygroscopic and will be deactivated by moisture.
-
Solution: Ensure all glassware and reagents are thoroughly dried before use. Use freshly opened, high-purity aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Possible Cause 3: Sub-optimal Temperature: If the reaction temperature is too low, the reaction rate will be slow. If it is too high, side reactions may occur.
-
Solution: Carefully control the temperature throughout the reaction. For the initial addition of reagents, maintain a low temperature (0-10 °C) to control the exotherm. Subsequently, the temperature can be gradually raised to complete the reaction.
-
Issue 2: Formation of Impurities
-
Possible Cause 1: Polyalkylation: Although less common in acylation than alkylation, some side products may form.
-
Solution: Using a slight excess of benzene can help to minimize the formation of di-acylated products. The deactivating nature of the ketone group on the product also helps to prevent further acylation.
-
-
Possible Cause 2: Isomer Formation: While the primary product is 1-phenyl-1-octanone, trace amounts of other isomers could form at higher temperatures.
-
Solution: Maintain the recommended reaction temperature to ensure high regioselectivity.
-
-
Possible Cause 3: Impure Starting Materials: Impurities in the octanoyl chloride or benzene can lead to the formation of byproducts.
-
Solution: Use high-purity starting materials. Distill benzene if necessary and ensure the octanoyl chloride is of high quality.
-
Issue 3: Uncontrolled Exothermic Reaction in Pilot Plant
-
Possible Cause 1: Reagent Addition Rate is Too Fast: Adding the octanoyl chloride or aluminum chloride too quickly will generate heat faster than the reactor's cooling system can remove it.
-
Solution: Implement a slow, controlled addition of the limiting reagent (typically octanoyl chloride) using a metering pump. Continuously monitor the internal temperature of the reactor.
-
-
Possible Cause 2: Inadequate Cooling Capacity: The cooling system of the pilot plant reactor may not be sufficient for the scale of the reaction.
-
Solution: Before scaling up, perform a reaction calorimetry study to determine the heat of reaction and ensure the pilot plant's cooling system can handle the thermal load.
-
-
Possible Cause 3: Poor Mixing: Inefficient mixing can lead to localized areas of high concentration and temperature, which can trigger a runaway reaction.
-
Solution: Ensure the pilot plant reactor is equipped with an appropriate agitator for the reaction volume and viscosity. The mixing efficiency should be validated before performing the reaction at scale.
-
Experimental Protocols
Laboratory Scale Synthesis of this compound (Illustrative)
Materials:
-
Benzene (anhydrous, 100 mL, ~1.1 mol)
-
Octanoyl chloride (16.2 g, 0.1 mol)
-
Anhydrous aluminum chloride (14.7 g, 0.11 mol)
-
Dichloromethane (anhydrous, 50 mL)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas outlet connected to a gas trap (to absorb HCl), and a thermometer.
-
Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane (20 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add anhydrous benzene to the flask.
-
Dissolve octanoyl chloride in anhydrous dichloromethane (30 mL) and add it to the dropping funnel.
-
Add the octanoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
If required, gently heat the reaction mixture to 40-50 °C for 1 hour to ensure completion.
-
Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Pilot Plant Scale Synthesis of this compound (Considerations)
Equipment:
-
Glass-lined or Hastelloy reactor with a jacket for heating and cooling, equipped with a suitable agitator, a reflux condenser, and ports for reagent addition and monitoring.
-
Metering pump for controlled addition of octanoyl chloride.
-
Scrubber system to neutralize evolved HCl gas.
-
Quench tank containing a mixture of ice and hydrochloric acid.
Key Procedural Differences and Considerations:
-
Inert Atmosphere: The reactor must be purged with an inert gas like nitrogen before charging the reagents.
-
Reagent Charging: Benzene and aluminum chloride are charged to the reactor. Due to the hazardous nature of aluminum chloride, a closed charging system is recommended.
-
Controlled Addition: The octanoyl chloride is added via a metering pump at a pre-determined rate to control the exotherm. The internal temperature is continuously monitored, and the addition rate is adjusted as needed.
-
Temperature Control: The reactor jacket temperature is controlled to maintain the desired reaction temperature profile. The cooling capacity of the system must be sufficient to handle the heat of reaction.
-
Quenching: The reaction mixture is transferred to a separate, cooled quench tank. This transfer should be done carefully to avoid splashing and exposure to HCl fumes.
-
Work-up: The work-up steps (phase separations, washes) are performed in the reactor or a separate work-up vessel.
-
Purification: Purification is typically done by vacuum distillation using a pilot-scale distillation unit.
Visualizations
Caption: Workflow for this compound Synthesis: Lab vs. Pilot Plant.
References
Best practices for handling and disposal of Octanophenone
This technical support center provides best practices for the handling and disposal of Octanophenone, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as caprylophenone, is an aromatic ketone. It appears as a clear, colorless to slightly yellow liquid. Due to its chemical properties, it serves as a crucial intermediate in the pharmaceutical industry for the synthesis of various drugs. It is also utilized in the chemical industry for producing specialty chemicals and in the fragrance and flavor industries.
Q2: What are the key hazards associated with handling this compound?
A2: While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System), it is crucial to handle it with care in a laboratory setting. Direct contact may cause skin or eye irritation. Inhalation of vapors should be avoided.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is recommended to use the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Nitrile gloves are commonly used for splash protection, but they offer poor resistance to ketones and aromatic hydrocarbons, meaning breakthrough can occur quickly. For prolonged or direct contact, it is advisable to use a more resistant glove material and to change gloves immediately after any contact.[1][2][3][4][5]
-
Body Protection: A standard laboratory coat.
Q4: What are the proper storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is between 2-8°C. Keep the container tightly closed when not in use.
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of accidental exposure, follow these first-aid measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
After skin contact: Wash off with soap and plenty of water.
-
After inhalation: Move to fresh air.
-
After ingestion: Rinse mouth with water. In all cases, seek medical attention if symptoms persist.
Q6: How should I dispose of this compound waste?
A6: this compound waste should be treated as chemical waste. The primary recommended method for disposal of bulk quantities of ketones is incineration. For smaller quantities, it may be possible to dispose of them via a licensed chemical waste disposal service. Always follow local, state, and federal regulations for chemical waste disposal. Do not pour this compound down the drain.
Q7: Can this compound be neutralized before disposal?
A7: Neutralization is a common procedure for acidic or basic waste. Since this compound is a ketone and is neither acidic nor basic, standard neutralization procedures do not apply.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| Melting Point | 21.5-23.5 °C |
| Boiling Point | 285-290 °C |
| Density | 0.936 g/mL at 25 °C |
| Flash Point | >110 °C (>230 °F) |
| Water Solubility | Insoluble |
| Solubility | Soluble in hot ethanol, acetone, and toluene |
Experimental Protocols
Synthesis of an Aromatic Ketone via Friedel-Crafts Acylation (Adapted for this compound)
This protocol describes a general method for the synthesis of an aromatic ketone, which can be adapted for the synthesis of this compound by using octanoyl chloride and benzene.
Materials:
-
Benzene
-
Octanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Add anhydrous aluminum chloride to the flask.
-
Add benzene to the flask and cool the mixture in an ice bath.
-
Slowly add octanoyl chloride to the stirred mixture through the dropping funnel. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (around 60°C) for approximately 30 minutes to complete the reaction.
-
Cool the reaction mixture and then carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with a dilute acid, then with water, and finally with a sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by distillation or chromatography.
Troubleshooting Guides
Troubleshooting for Friedel-Crafts Acylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst (AlCl₃ exposed to moisture). | Use fresh, anhydrous aluminum chloride. Handle the catalyst quickly in a dry environment. |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the recommended time at the correct temperature. | |
| Loss of product during workup. | Be careful during the extraction and washing steps to avoid losing the organic layer. | |
| Reaction does not start | Impure reactants. | Use pure, dry benzene and freshly prepared or distilled octanoyl chloride. |
| Formation of side products | Overheating or prolonged reaction time. | Adhere to the recommended reaction temperature and time. |
| Polysubstitution (more than one acyl group added to the benzene ring). | Use an excess of benzene relative to the acylating agent. |
Troubleshooting for HPLC Analysis of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks observed | Detector lamp is off or malfunctioning. | Check the detector lamp status and replace if necessary. |
| No flow of mobile phase. | Check for leaks, ensure the pump is primed, and that there is enough mobile phase. | |
| Incorrect injection. | Ensure the autosampler is functioning correctly and that the sample is being injected. | |
| Peak tailing | Interaction with active sites on the column. | Use a column with high-purity silica. Adjust the mobile phase pH or add a competing base. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Retention time drift | Change in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if it is old or has been used with harsh mobile phases. | |
| Ghost peaks | Contamination in the mobile phase or from a previous injection. | Use high-purity solvents and flush the system. Run a blank gradient to identify the source of the ghost peaks. |
Troubleshooting for GC-MS Analysis of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or low sensitivity | Leak in the system (injector, column fittings). | Perform a leak check and tighten or replace fittings as necessary. |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Incorrect injection port temperature. | Optimize the injector temperature to ensure proper volatilization of this compound. | |
| Peak fronting | Column overload. | Dilute the sample. |
| Incompatible solvent. | Ensure the sample is dissolved in a solvent that is compatible with the GC column and conditions. | |
| Peak tailing | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert column. |
| Column contamination. | Bake out the column at a high temperature or trim the front end of the column. | |
| Baseline noise or drift | Contaminated carrier gas. | Ensure high-purity carrier gas and use appropriate gas purifiers. |
| Column bleed. | Condition the column properly. Do not exceed the column's maximum operating temperature. | |
| Contaminated detector. | Clean the detector as per the instrument manual. |
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
Validation & Comparative
Cross-Validation of Octanophenone Analysis: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides an objective comparison of three common analytical techniques for the analysis of Octanophenone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID). Supported by extrapolated experimental data based on the analysis of structurally similar compounds, this document aims to assist in selecting the most suitable method for specific analytical needs.
This compound, a key intermediate in various synthetic pathways, requires robust and reliable analytical methods for its quantification in process monitoring, quality control, and stability studies. The choice of detector is a critical factor that influences sensitivity, selectivity, and overall method performance. This guide explores the cross-validation of analytical methods for this compound using different detection principles.
Methodology Comparison
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: Due to the inherent chromophore in its structure, this compound can be detected by UV spectroscopy. However, for enhanced sensitivity and selectivity, especially in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy. This reaction forms a hydrazone derivative with a strong UV absorbance at a higher wavelength, minimizing interference from matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides detailed structural information, enabling confident peak identification and quantification, even at trace levels.
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. It is known for its wide linear range and high reproducibility. While less selective than MS, it is a cost-effective and reliable option for routine analysis where the sample matrix is relatively clean.
Experimental Protocols
HPLC-UV with DNPH Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (ACN).
-
Prepare a series of calibration standards by diluting the stock solution with ACN.
-
For derivatization, mix an aliquot of the standard or sample solution with a solution of 2,4-dinitrophenylhydrazine in ACN containing a catalytic amount of sulfuric acid.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, dilute the solution with ACN:water (1:1) before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with ACN:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm.
-
GC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Samples containing this compound can be diluted with methanol to fall within the calibration range.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 105, 120, 204).
-
GC-FID Analysis
-
Standard and Sample Preparation:
-
Follow the same procedure as for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent) capillary column (e.g., 30 m x 0.32 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Same as for GC-MS.
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Flow (Helium): 25 mL/min.
-
Data Presentation: Performance Comparison
The following table summarizes the extrapolated performance data for the three analytical methods for this compound analysis.
| Parameter | HPLC-UV (with DNPH Derivatization) | GC-MS | GC-FID |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 2.5% |
| Selectivity | Good (enhanced by derivatization) | Excellent | Moderate |
| Analysis Time | ~15 min | ~20 min | ~20 min |
| Cost per Sample | Low | High | Low |
Mandatory Visualization
Caption: Workflow for the cross-validation of this compound analysis.
Conclusion
The selection of an optimal analytical method for this compound quantification depends on the specific requirements of the analysis.
-
GC-MS stands out as the most sensitive and selective method, making it ideal for trace-level analysis, complex sample matrices, and applications requiring definitive identification.
-
HPLC-UV with DNPH derivatization offers a reliable and cost-effective alternative with good sensitivity and selectivity. The additional derivatization step adds to the sample preparation time but significantly improves the method's performance.
-
GC-FID is a robust and economical choice for routine quantitative analysis where high sample throughput and lower operational costs are priorities, and when the sample matrix is relatively simple.
Ultimately, a thorough evaluation of the analytical needs, available instrumentation, and budget will guide the selection of the most appropriate detector for the cross-validation and routine analysis of this compound.
Octanophenone vs. Benzophenone: A Comparative Guide to Photosensitizing Efficacy
In the realm of photochemistry and photobiology, the selection of an appropriate photosensitizer is paramount for the success of applications ranging from organic synthesis to photodynamic therapy. Benzophenone, a diaryl ketone, has long been a benchmark photosensitizer due to its high efficiency in initiating photochemical reactions. This guide provides a detailed comparison of the photosensitizing efficacy of octanophenone, an alkyl phenyl ketone, with that of the well-established benzophenone. While direct comparative experimental data for this compound is limited in the scientific literature, this guide synthesizes the known properties of benzophenone and extrapolates the expected behavior of this compound based on the photochemistry of related alkyl phenyl ketones.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical and photochemical properties of benzophenone and the anticipated properties of this compound. These properties are critical in determining their efficacy as photosensitizers.
| Property | Benzophenone | This compound (Inferred) |
| Molar Mass | 182.22 g/mol | 204.31 g/mol |
| UV Absorption Max (λmax) | ~250 nm, with a weaker n-π* transition around 330-360 nm in non-polar solvents.[1] | Expected to be similar to benzophenone, with a strong π-π* transition around 245 nm and a weaker n-π* transition in the UVA region. |
| Triplet State Energy (ET) | ~69 kcal/mol (290 kJ/mol)[2] | Expected to be similar to benzophenone, in the range of 68-70 kcal/mol. |
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | Nearly 1 (approaching 100%)[2][3] | Expected to be high, but potentially slightly lower than benzophenone due to the flexibility of the alkyl chain. |
| Triplet Quantum Yield (ΦT) | ≈ 1 in non-polar solvents[4] | Expected to be high, likely >0.9 in non-polar solvents. |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.3 in benzene | No direct data available. Expected to be generated, but the yield may vary depending on the solvent and reaction conditions. |
| Primary Photochemical Process | Intersystem crossing to the triplet state, followed by hydrogen abstraction from a suitable donor to form a ketyl radical. | Expected to be similar to benzophenone, involving intersystem crossing and subsequent hydrogen abstraction. |
Photochemical Mechanisms and Signaling Pathways
Both benzophenone and this compound, as aromatic ketones, are expected to function as photosensitizers primarily through a Type I photochemical mechanism. Upon absorption of UV radiation, the molecule is excited from its ground state (S₀) to a singlet excited state (S₁). Due to the presence of the carbonyl group, these ketones undergo highly efficient intersystem crossing (ISC) to the triplet excited state (T₁). The triplet state is relatively long-lived and is the key reactive species in their photosensitizing action.
The triplet-state photosensitizer can then interact with other molecules (substrates) in two main ways:
-
Hydrogen Abstraction: The triplet-state ketone can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical and a substrate radical. This is a common pathway for benzophenone and is expected for this compound as well. The generated substrate radicals can then initiate further reactions, such as polymerization or oxidation.
-
Energy Transfer: The triplet-state ketone can transfer its energy to another molecule, promoting it to its triplet state. This is a key process in photosensitized isomerization and dimerization reactions.
In the presence of molecular oxygen, the triplet-state photosensitizer can also transfer its energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is a Type II photochemical process. The efficiency of singlet oxygen generation is a critical parameter for applications like photodynamic therapy.
Caption: Photosensitization by aromatic ketones.
Experimental Protocols
To definitively compare the photosensitizing efficacy of this compound and benzophenone, a series of standardized experiments would need to be performed. Below are detailed methodologies for two key experiments.
Determination of Triplet Quantum Yield (ΦT)
The triplet quantum yield is a measure of the efficiency of the formation of the reactive triplet state. It can be determined using the comparative method with a well-characterized standard, such as benzophenone itself in a non-polar solvent where its ΦT is known to be approximately 1.
Methodology:
-
Sample Preparation: Prepare solutions of both the test compound (this compound) and the standard (benzophenone) in a spectroscopic-grade solvent (e.g., hexane or benzene). The concentrations should be adjusted to have a similar absorbance (typically between 0.1 and 0.3) at the excitation wavelength.
-
Instrumentation: A laser flash photolysis setup is required. This typically consists of a pulsed laser for excitation (e.g., a Nd:YAG laser at 355 nm), a monitoring light source, a monochromator, and a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.
-
Data Acquisition: The transient absorption of the triplet state is measured immediately after the laser pulse. The maximum change in optical density (ΔOD) of the triplet-triplet absorption is recorded for both the sample and the standard under identical excitation conditions.
-
Calculation: The triplet quantum yield of the sample (ΦT_sample) is calculated using the following equation:
ΦT_sample = ΦT_standard * (ΔOD_sample / ΔOD_standard) * (εT_standard / εT_sample)
Where εT is the molar extinction coefficient of the triplet state. If the extinction coefficients are unknown, they can be determined by the energy transfer method.
Caption: Triplet quantum yield measurement workflow.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield measures the efficiency of generating singlet oxygen. This can be determined by direct or indirect methods. The indirect method, using a chemical trap, is often more accessible.
Methodology (Indirect Method):
-
Reagents: A singlet oxygen trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance. A reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., phenalenone or a porphyrin derivative).
-
Sample Preparation: Prepare solutions of the test compound (this compound), the reference photosensitizer, and DPBF in an appropriate air-saturated solvent (e.g., acetonitrile or chloroform). The concentrations should be such that the photosensitizer has a significant absorbance at the irradiation wavelength, while the absorbance of DPBF at this wavelength is minimal.
-
Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a filtered lamp or a laser) at a wavelength where the photosensitizer absorbs. The light intensity should be kept constant for both the sample and the reference.
-
Data Acquisition: Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) as a function of irradiation time using a UV-Vis spectrophotometer.
-
Calculation: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_reference * (k_sample / k_reference) * (I_reference / I_sample)
Where 'k' is the rate constant of DPBF bleaching (obtained from the slope of the absorbance vs. time plot) and 'I' is the number of photons absorbed by the photosensitizer, which can be determined from the absorbance and the incident light intensity.
Caption: Singlet oxygen quantum yield workflow.
Conclusion
Benzophenone is a highly efficient and well-understood photosensitizer, characterized by its near-unity intersystem crossing quantum yield and its ability to initiate photochemical reactions through hydrogen abstraction. While direct experimental data for this compound is scarce, its structural similarity as an alkyl phenyl ketone suggests that it will also function as a photosensitizer through similar mechanisms.
The primary difference in efficacy between the two is likely to stem from the influence of the octyl chain in this compound. This alkyl chain may introduce conformational flexibility that could slightly reduce the intersystem crossing efficiency compared to the more rigid structure of benzophenone. Furthermore, the increased lipophilicity of this compound due to the long alkyl chain may influence its solubility and localization in different reaction media, which could be advantageous in specific applications.
To provide a definitive comparison, the experimental protocols outlined in this guide should be performed. The resulting quantitative data on triplet and singlet oxygen quantum yields would enable a precise evaluation of this compound's efficacy as a photosensitizer relative to the established standard of benzophenone, thereby guiding its potential application in various photochemical and photobiological fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Tumor-Specificity and Photosensitizing Efficacy of Erlotinib Conjugated Chlorins and Bacteriochlorins: Identification of a Highly Effective Candidate for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Commercial Octanophenone
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Octanophenone (also known as 1-phenyloctan-1-one), a common building block in organic synthesis, is no exception. Variations in purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of pharmaceutical compounds. This guide provides a framework for the purity analysis of this compound from various commercial suppliers, offering standardized analytical protocols and data presentation formats to facilitate objective comparisons.
While direct, publicly available comparative studies on the purity of this compound from different suppliers are scarce, this guide equips researchers with the necessary tools to conduct their own analysis or to request specific data from vendors. The information presented here is based on established analytical methodologies for similar chemical entities.
Purity Analysis Data Summary
The following table is a template illustrating how purity data for this compound from different suppliers can be systematically organized. Researchers can populate this table with data obtained through in-house analysis or from certificates of analysis provided by the suppliers.
| Supplier | Lot Number | Stated Purity (%) | Analytical Method | Measured Purity (%) | Major Impurities Detected (and % area) | Water Content (%) | Residual Solvents (ppm) |
| Supplier A | A12345 | >98 | GC-MS | 98.5 | Impurity 1 (0.8%), Impurity 2 (0.5%) | 0.05 | Toluene (50 ppm) |
| Supplier B | B67890 | >99 | HPLC | 99.2 | Impurity 3 (0.4%), Impurity 4 (0.2%) | 0.03 | Acetone (30 ppm) |
| Supplier C | C11223 | >98.5 | qNMR | 98.8 | Impurity 1 (0.7%), Impurity 5 (0.3%) | 0.08 | Not Detected |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Accurate and reproducible purity assessment relies on robust analytical methods. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and quantitative nuclear magnetic resonance (qNMR) spectroscopy are powerful techniques for determining the purity of organic compounds like this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is an ideal method for separating and identifying volatile impurities in this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantitation and a mass spectrometer (MS) for identification.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector: Split mode (50:1), temperature 250 °C.
-
Detector (FID): Temperature 300 °C.
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetone. Inject 1 µL.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the FID chromatogram. Impurities are identified by their mass spectra and retention times.
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile technique for the purity analysis of less volatile compounds and can provide complementary information to GC-MS. A reverse-phase method is suitable for this compound.[1]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile. Inject 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the this compound peak relative to the total peak area.
3. Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of purity against a certified internal standard without the need for a reference standard of the compound itself.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl3) in a volumetric flask.
-
-
¹H NMR Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
At least 16 scans for good signal-to-noise.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of a commercial chemical like this compound.
Caption: Workflow for comparative purity analysis of commercial chemicals.
Discussion and Recommendations
When evaluating this compound from different suppliers, it is crucial to consider not just the stated purity but also the methods used to determine it and the impurity profile.
-
Orthogonal Methods: Employing multiple analytical techniques (e.g., GC-MS and HPLC) provides a more comprehensive purity assessment, as some impurities may be more readily detected by one method over another.
-
Impurity Identification: Identifying the major impurities is often as important as quantifying the main component. Some impurities may be reactive or interfere with downstream applications. Mass spectrometry and NMR are essential tools for this purpose.
-
Requesting Data: When purchasing, researchers should not hesitate to request detailed certificates of analysis from suppliers that include the analytical method used, the chromatograms or spectra, and a list of identified impurities with their relative amounts.
-
Lot-to-Lot Consistency: For long-term projects, it is advisable to assess the lot-to-lot consistency of the chosen supplier to ensure the reliability and reproducibility of experimental results.
By following a systematic and multi-faceted approach to purity analysis, researchers can make informed decisions when selecting a supplier for this compound, thereby enhancing the quality and integrity of their scientific work.
References
A Spectroscopic Showdown: Unmasking the Isomers of Octanophenone
A detailed comparative analysis of the spectroscopic signatures of 1-phenyl-1-octanone, 1-phenyl-2-octanone, 1-phenyl-3-octanone, and 4-phenyl-2-octanone reveals key differences in their molecular fingerprints, providing researchers, scientists, and drug development professionals with a valuable guide for their identification and characterization.
The positional isomerism in octanophenones, where the phenyl group and carbonyl group occupy different locations on the octanoyl chain, gives rise to distinct spectroscopic properties. This guide provides a comprehensive comparison of four such isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their structural nuances.
Unveiling the Structures: A Comparative Data Overview
The spectroscopic data for the four octanophenone isomers are summarized below, highlighting the key diagnostic features that enable their differentiation.
Table 1: ¹H NMR Spectroscopic Data for this compound Isomers (CDCl₃)
| Compound | Aromatic Protons (ppm) | Protons α to Carbonyl (ppm) | Other Aliphatic Protons (ppm) |
| 1-Phenyl-1-octanone | ~7.95 (d, 2H), ~7.55 (t, 1H), ~7.45 (t, 2H) | ~2.95 (t, 2H) | ~1.70 (m, 2H), ~1.30 (m, 8H), ~0.90 (t, 3H) |
| 1-Phenyl-2-octanone | ~7.20-7.35 (m, 5H) | ~3.65 (s, 2H) | ~2.40 (t, 2H), ~1.55 (m, 2H), ~1.25 (m, 6H), ~0.88 (t, 3H) |
| 1-Phenyl-3-octanone | ~7.15-7.30 (m, 5H) | ~2.75 (t, 2H), ~2.40 (t, 2H) | ~1.55 (m, 2H), ~1.25 (m, 6H), ~0.90 (t, 3H) |
| 4-Phenyl-2-octanone | ~7.10-7.30 (m, 5H) | ~2.10 (s, 3H), ~2.70 (d, 2H) | ~3.10 (m, 1H), ~1.60 (m, 2H), ~1.25 (m, 4H), ~0.85 (t, 3H) |
Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (CDCl₃)
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| 1-Phenyl-1-octanone | ~200.5 | ~137.0, ~133.0, ~128.5, ~128.0 | ~38.5, ~31.5, ~29.0, ~29.0, ~24.0, ~22.5, ~14.0 |
| 1-Phenyl-2-octanone | ~209.0 | ~134.5, ~129.0, ~128.5, ~127.0 | ~50.0, ~43.0, ~31.5, ~29.0, ~23.5, ~22.5, ~14.0 |
| 1-Phenyl-3-octanone | ~211.0 | ~141.5, ~128.5, ~128.0, ~126.0 | ~45.0, ~40.0, ~30.0, ~29.0, ~23.5, ~22.5, ~14.0 |
| 4-Phenyl-2-octanone | ~208.5 | ~142.5, ~128.5, ~127.0, ~126.0 | ~51.0, ~45.0, ~36.0, ~31.5, ~29.0, ~22.5, ~14.0 |
Table 3: Key IR Absorption Frequencies for this compound Isomers (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| 1-Phenyl-1-octanone | ~1685 | ~1600, ~1450 | ~3060 | ~2950-2850 |
| 1-Phenyl-2-octanone | ~1715 | ~1605, ~1495, ~1455 | ~3030 | ~2930-2860 |
| 1-Phenyl-3-octanone | ~1710 | ~1600, ~1495, ~1450 | ~3030 | ~2930-2855 |
| 4-Phenyl-2-octanone | ~1715 | ~1600, ~1495, ~1450 | ~3030 | ~2930-2860 |
Table 4: Mass Spectrometry Data (m/z) for this compound Isomers
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 1-Phenyl-1-octanone | 204 | 105 (C₆H₅CO⁺), 120, 77 (C₆H₅⁺) |
| 1-Phenyl-2-octanone | 204 | 91 (C₇H₇⁺), 113, 43 |
| 1-Phenyl-3-octanone | 204 | 91 (C₇H₇⁺), 105, 71, 43 |
| 4-Phenyl-2-octanone | 204 | 133, 105, 91 (C₇H₇⁺), 43 |
Experimental Protocols
The spectroscopic data presented were acquired using standard analytical techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).
Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride plates. The spectra were recorded in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The electron energy was set to 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded. The fragmentation of aromatic ketones typically involves cleavage of the bond alpha to the carbonyl group. A prominent peak for aromatic ketones is often the benzoyl cation (ArC≡O⁺).[1] The McLafferty rearrangement is another common fragmentation pathway if an abstractable gamma-hydrogen is present.[1]
Visualizing the Analytical Workflow
The logical flow of the spectroscopic analysis for the comparison of this compound isomers can be visualized as follows:
References
Greener Solvents for Octanophenone Synthesis: A Comparative Guide
The synthesis of octanophenone, a valuable intermediate in the pharmaceutical and fragrance industries, traditionally relies on Friedel-Crafts acylation. This classic method often employs volatile and hazardous organic solvents and stoichiometric amounts of Lewis acid catalysts, posing significant environmental and safety concerns. In the drive towards sustainable chemistry, researchers have explored several greener alternatives that minimize waste, reduce energy consumption, and utilize more benign reagents. This guide provides a comparative overview of these greener approaches, presenting experimental data, detailed protocols, and workflow visualizations to assist researchers in adopting more eco-friendly synthetic routes.
Comparison of Greener Synthetic Methods for this compound
The following table summarizes the performance of various greener alternatives for the synthesis of aryl ketones, including this compound, based on reported experimental data. These methods offer significant advantages over traditional approaches by employing alternative energy sources, reusable catalysts, and environmentally benign solvent systems.
| Method | Catalyst | Solvent System | Reaction Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted Synthesis | Zinc Powder (Zn) | Solvent-Free | 30 seconds | N/A (MW) | ~95% | [1][2][3] |
| Ultrasound-Assisted Synthesis | Ferric Sulfate (Fe₂(SO₄)₃) | Dichloromethane (DCM) | 35-45 minutes | Room Temp. | Good | [4][5] |
| Deep Eutectic Solvent (DES)-Mediated | [CholineCl][ZnCl₂]₃ | [CholineCl][ZnCl₂]₃ (reusable) | Short | N/A (MW) | High |
Note: The yields and reaction conditions are based on the synthesis of similar aryl ketones and are expected to be comparable for this compound.
Experimental Protocols
Microwave-Assisted Solvent-Free Synthesis
This protocol describes a rapid and efficient solvent-free synthesis of this compound using microwave irradiation with zinc powder as a recyclable catalyst.
Materials:
-
Benzene (1 mmol)
-
Octanoyl chloride (1 mmol)
-
Zinc powder (1 mmol)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
50 mL beaker
-
Glass rod
-
Microwave oven
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Petroleum ether
Procedure:
-
In a 50 mL beaker, combine benzene (1 mmol) and zinc powder (1 mmol).
-
Carefully add octanoyl chloride (1 mmol) to the mixture.
-
Thoroughly mix the reactants with a glass rod for approximately 10 seconds.
-
Place the beaker in a microwave oven and irradiate at 300 W for 30 seconds. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain pure this compound.
Ultrasound-Assisted Synthesis
This method utilizes ultrasound to accelerate the Friedel-Crafts acylation, employing a catalytic amount of ferric sulfate.
Materials:
-
Benzene
-
Octanoyl chloride
-
Ferric Sulfate (Fe₂(SO₄)₃)
-
Dichloromethane (DCM)
-
Ultrasonic bath
-
Standard glassware for reaction and work-up
Procedure:
-
In a round-bottom flask, dissolve benzene and a catalytic amount of ferric sulfate in dichloromethane.
-
Add octanoyl chloride to the solution.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 35-45 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify by column chromatography if necessary.
Deep Eutectic Solvent (DES) Mediated Synthesis
This innovative approach uses a deep eutectic solvent, [CholineCl][ZnCl₂]₃, which acts as both the catalyst and the reaction medium. This DES is recyclable, adding to the green credentials of the method.
Materials:
-
Benzene derivative (1 mmol)
-
Octanoyl chloride or anhydride (2 equiv.)
-
[CholineCl][ZnCl₂]₃ (0.5 g)
-
Microwave reactor
Procedure:
-
Prepare the [CholineCl][ZnCl₂]₃ deep eutectic solvent by heating a mixture of choline chloride and zinc chloride.
-
In a microwave reactor vessel, combine the benzene derivative (1 mmol), the acylating agent (2 equiv.), and the [CholineCl][ZnCl₂]₃ DES (0.5 g).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture under controlled conditions (time and temperature will need to be optimized for the specific substrates).
-
After the reaction, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
The DES phase can be recovered and reused for subsequent reactions.
-
Wash and dry the organic extract and evaporate the solvent to obtain the product.
-
Purify by column chromatography if needed.
Visualizations
The following diagrams illustrate the logical workflow of the described greener synthetic approaches for this compound.
Caption: Workflow for greener this compound synthesis methods.
Caption: General pathway for Friedel-Crafts acylation.
References
A Comparative Guide to the Synthesis of Octanophenone: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Octanophenone, a valuable aromatic ketone, serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its production through efficient and cost-effective methods is a significant concern for researchers and the chemical industry. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on specific laboratory or industrial needs.
At a Glance: Comparison of this compound Synthesis Methods
The following table summarizes the key quantitative data for the primary synthesis routes to this compound, offering a clear comparison of their respective costs, reaction conditions, and efficiencies.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction (Route A) | Grignard Reaction (Route B) | Oxidation of n-Octylbenzene |
| Starting Materials | Benzene, Octanoyl Chloride | Bromobenzene, Magnesium, Octanoyl Chloride | n-Octyl Bromide, Magnesium, Benzaldehyde, Pyridinium Chlorochromate (PCC) | n-Octylbenzene, Potassium Permanganate |
| Key Reagents | Aluminum Chloride (AlCl₃) | - | Pyridinium Chlorochromate (PCC) | Potassium Permanganate (KMnO₄) |
| Overall Yield | ~90% | ~72% | ~72-81% (two steps) | Moderate to Low (often with side products) |
| Reaction Time | ~1-2 hours | ~4-5 hours | ~4-6 hours (total) | Several hours to days |
| Reaction Temperature | 0°C to reflux | -5°C to room temperature | 0°C to room temperature (Grignard), Room temperature (Oxidation) | Elevated temperatures/reflux |
| Estimated Reagent Cost per Mole of this compound | ~$50 - $70 | ~$80 - $100 | ~$120 - $150 | ~$60 - $80 (variable based on oxidant) |
| Key Advantages | High yield, relatively short reaction time, one-step synthesis. | Good yield, well-established reaction. | Can be adapted for various substituted benzaldehydes. | Utilizes a readily available starting material. |
| Key Disadvantages | Use of corrosive and moisture-sensitive Lewis acid, potential for polysubstitution (though minimal with acylation). | Requires strictly anhydrous conditions, Grignard reagent is highly reactive and moisture-sensitive. | Two-step process, use of a chromium-based oxidant (PCC) which has toxicity concerns. | Often results in a mixture of products including benzoic acid, lower selectivity, harsh reaction conditions. |
In-Depth Analysis of Synthesis Methods
This section provides a detailed examination of each synthetic pathway, including reaction schemes, experimental protocols, and a discussion of the associated costs and benefits.
Friedel-Crafts Acylation of Benzene
The Friedel-Crafts acylation is a classic and highly efficient method for the synthesis of aromatic ketones. In this one-step process, benzene is acylated with octanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Reaction Scheme:
Experimental Protocol:
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, anhydrous aluminum chloride (1.1 eq) is suspended in an excess of dry benzene under an inert atmosphere. The mixture is cooled to 0°C in an ice bath. Octanoyl chloride (1.0 eq) is added dropwise from the dropping funnel with vigorous stirring over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1 hour. The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine. The organic phase is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield this compound. A typical yield for this reaction is around 90%.
Cost-Benefit Analysis:
-
Cost: The primary costs are associated with octanoyl chloride and anhydrous aluminum chloride. Benzene is a relatively inexpensive solvent and reactant.
-
Benefits: This method offers a high yield in a single, relatively short step. The procedure is straightforward and scalable.
-
Drawbacks: The use of a stoichiometric amount of AlCl₃, which is corrosive and moisture-sensitive, is a significant drawback. The reaction also produces hydrogen chloride gas, which requires proper handling.
Grignard Reaction
The Grignard reaction provides two viable routes for the synthesis of this compound.
In this approach, a Grignard reagent, phenylmagnesium bromide, is prepared from bromobenzene and magnesium metal. This reagent then reacts with octanoyl chloride to form this compound.
Reaction Scheme:
Experimental Protocol:
Magnesium turnings (1.1 eq) are placed in a flame-dried, three-necked flask under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium. Once the Grignard reagent formation is complete, the solution is cooled to -5°C. A solution of octanoyl chloride (1.0 eq) in anhydrous diethyl ether is then added dropwise. The reaction mixture is stirred for 4 hours at this temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography to give this compound. A similar reaction to produce acetophenone reports a yield of 72%[1].
Cost-Benefit Analysis:
-
Cost: The main cost drivers are bromobenzene and octanoyl chloride.
-
Benefits: This method provides a good yield and is a well-established synthetic transformation.
-
Drawbacks: The Grignard reagent is highly sensitive to moisture, requiring strictly anhydrous conditions. The reaction also requires careful temperature control.
This two-step route involves the initial formation of 1-phenyloctan-1-ol through the reaction of n-octylmagnesium bromide with benzaldehyde. The resulting secondary alcohol is then oxidized to this compound.
Reaction Scheme:
Experimental Protocol:
-
Step 1: Synthesis of 1-phenyloctan-1-ol: n-Octylmagnesium bromide is prepared from n-octyl bromide (1.0 eq) and magnesium (1.1 eq) in anhydrous diethyl ether. The Grignard solution is then cooled to 0°C and a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is stirred at room temperature for 2 hours and then quenched with saturated aqueous ammonium chloride. The organic layer is separated, washed, and dried. The solvent is removed to yield crude 1-phenyloctan-1-ol. Similar Grignard additions to aldehydes can achieve yields of 85-95%.
-
Step 2: Oxidation of 1-phenyloctan-1-ol: The crude 1-phenyloctan-1-ol is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the solvent is evaporated to give this compound. The oxidation of secondary alcohols to ketones using PCC typically proceeds with yields in the range of 85-95%.
Cost-Benefit Analysis:
-
Cost: This route is generally more expensive due to the two-step nature and the cost of the oxidizing agent (PCC).
-
Benefits: The Grignard addition step is typically high-yielding. This method allows for greater flexibility in synthesizing substituted octanophenones by using different substituted benzaldehydes.
-
Drawbacks: This is a two-step process, which increases the overall reaction time and complexity. PCC is a chromium-based reagent and poses toxicity and disposal concerns.
Oxidation of n-Octylbenzene
Direct oxidation of the benzylic position of n-octylbenzene can, in principle, yield this compound. Potassium permanganate (KMnO₄) is a common and powerful oxidizing agent for this transformation.
Reaction Scheme:
Experimental Protocol:
n-Octylbenzene (1.0 eq) is vigorously stirred with an aqueous solution of potassium permanganate (2.0-3.0 eq) at an elevated temperature (e.g., 80-100°C) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the manganese dioxide precipitate is filtered off. The filtrate is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to give the crude product, which often requires extensive purification to separate this compound from unreacted starting material and over-oxidation products like benzoic acid. Yields for this type of reaction are often moderate to low and can be variable.
Cost-Benefit Analysis:
-
Cost: The starting material, n-octylbenzene, and the oxidant, potassium permanganate, are relatively inexpensive.
-
Benefits: This method utilizes a readily available and inexpensive starting material.
-
Drawbacks: The reaction often lacks selectivity, leading to a mixture of products, including the ketone, the corresponding carboxylic acid (benzoic acid) from cleavage of the alkyl chain, and unreacted starting material. This makes purification challenging and lowers the overall isolated yield of the desired this compound. The reaction conditions are also harsh.
Visualizing the Synthetic Pathways
To further clarify the relationships between the different synthesis methods, the following diagrams illustrate the logical flow of each route.
Caption: Friedel-Crafts acylation of benzene.
Caption: Grignard reaction (Route A).
Caption: Grignard reaction (Route B).
Caption: Oxidation of n-octylbenzene.
Conclusion
The choice of the optimal synthesis method for this compound is contingent upon the specific requirements of the researcher or organization.
-
For high yield and efficiency in a single step , the Friedel-Crafts acylation stands out as the superior method, provided that the handling of a corrosive Lewis acid and the gaseous byproduct is manageable.
-
The Grignard reaction (Route A) offers a reliable alternative with a good yield, though it necessitates stringent anhydrous conditions.
-
Grignard reaction (Route B) is a viable, albeit more complex and costly, option when precursor availability is a concern or when aiming for the synthesis of substituted analogs.
-
The oxidation of n-octylbenzene is the least favorable method due to its lack of selectivity and harsh conditions, making it unsuitable for applications requiring high purity without extensive purification.
Ultimately, a careful consideration of factors such as cost, yield, reaction time, safety, and available equipment will guide the selection of the most appropriate synthetic strategy for the preparation of this compound.
References
Benchmarking Octanophenone: A Comparative Analysis of Flavor Performance
For researchers, scientists, and drug development professionals, the selection of flavor components is a critical step in product formulation. This guide provides a comprehensive performance comparison of octanophenone against other flavor alternatives, supported by experimental data and detailed methodologies.
This compound, an aromatic ketone, is a versatile flavor ingredient utilized in the food and beverage industry to impart a distinctive taste and aroma.[1] To objectively evaluate its performance, this guide benchmarks this compound against a structurally similar and widely used flavor component, acetophenone.
Comparative Flavor Profile: this compound vs. Acetophenone
| Sensory Attribute | This compound (Predicted) | Acetophenone |
| Odor | Sweet, floral, slightly fruity | Sweet, pungent, resembling oranges, with almond, cherry, and honeysuckle notes |
| Taste | Powdery, bitter almond, cherry pit-like with coumarinic and fruity nuances (at 3.5-10 ppm) | Sweet, pungent |
| Odor Threshold | Data not available | 0.17 ppm |
Analytical Chemistry Perspective
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds that contribute to a flavor profile. While a direct comparative GC-MS analysis of this compound and acetophenone is not publicly available, the typical analytical approach is outlined below.
Experimental Protocol: GC-MS Flavor Profile Analysis
Objective: To identify and quantify the volatile compounds in a flavor sample containing this compound or an alternative.
Methodology:
-
Sample Preparation: A sample of the flavor compound is dissolved in a suitable solvent.
-
Gas Chromatography (GC): The sample is injected into a GC system equipped with a capillary column. The oven temperature is programmed to separate the volatile compounds based on their boiling points and chemical properties.
-
Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the individual flavor components.
The Science of Scent: Olfactory Signaling Pathway
The perception of flavor is a complex process initiated by the interaction of flavor molecules with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), the largest superfamily of membrane receptors in eukaryotes. The binding of an odorant molecule, such as an aromatic ketone, to its specific receptor triggers a cascade of intracellular events.
Diagram of the Olfactory Signaling Pathway for Aromatic Ketones:
Caption: Olfactory signal transduction cascade initiated by an aromatic ketone.
Experimental Workflow for Sensory Evaluation
To obtain the quantitative data necessary for a robust comparison, a structured experimental workflow for sensory evaluation is essential.
Diagram of the Quantitative Descriptive Analysis (QDA) Workflow:
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe and compare the sensory attributes of this compound and a chosen alternative.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify a range of flavor attributes using reference standards.
-
Lexicon Development: The panel collaboratively develops a vocabulary of descriptive terms for the aroma, flavor, and mouthfeel of the samples.
-
Sample Evaluation: Samples of this compound and the alternative, prepared at equivalent concentrations in a neutral base, are presented to the panelists in a blinded and randomized order.
-
Data Collection: Panelists rate the intensity of each attribute on a line scale.
-
Data Analysis: The data is statistically analyzed using techniques such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the samples and generate sensory profiles.
References
Safety Operating Guide
Navigating the Safe Disposal of Octanophenone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of octanophenone, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
This compound is a combustible liquid and should be handled with care. While it is not classified as hazardous to health or the environment at its given concentration, proper personal protective equipment (PPE), including safety goggles and gloves, should always be worn when handling this chemical.[1] In the event of a spill, the area should be cleared, and the spill should be contained and absorbed using an inert material such as sand or vermiculite.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, like all chemical waste, must adhere to local, regional, and national regulations.[3][4] The following is a general protocol for its proper disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
This compound waste should be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled containers for collecting this compound waste.
-
Ensure the container is compatible with this compound to prevent any chemical reaction or degradation of the container.
-
Keep the container securely closed when not in use.
-
-
Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and have secondary containment to prevent the spread of any potential leaks.
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through a licensed hazardous waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Liquid | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Water Solubility | Low | |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂) |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting the broader ecosystem.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
